molecular formula C13H19ClN2O4 B1603057 L(+)-N-Cbz-Ornithine hydrochloride CAS No. 92455-59-9

L(+)-N-Cbz-Ornithine hydrochloride

Cat. No.: B1603057
CAS No.: 92455-59-9
M. Wt: 302.75 g/mol
InChI Key: ULELFCUZAINLJV-MERQFXBCSA-N
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Description

L(+)-N-Cbz-Ornithine hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O4 and its molecular weight is 302.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality L(+)-N-Cbz-Ornithine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L(+)-N-Cbz-Ornithine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4.ClH/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULELFCUZAINLJV-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628648
Record name N~2~-[(Benzyloxy)carbonyl]-L-ornithine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92455-59-9
Record name L-Ornithine, N2-[(phenylmethoxy)carbonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92455-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-[(Benzyloxy)carbonyl]-L-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: Navigating the Nomenclature of Cbz-Ornithine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of L(+)-N-α-Cbz-Ornithine Hydrochloride

This guide provides an in-depth exploration of L(+)-N-α-Carbobenzyloxy-Ornithine hydrochloride, a critical building block for researchers, chemists, and professionals in peptide synthesis and drug development. We will move beyond a simple data sheet to examine the causality behind its properties, the rationale for its handling, and its strategic application in complex molecular design.

A point of critical importance for any researcher is the precise identification of their starting materials. In the context of Cbz-protected ornithine, significant ambiguity can arise. Ornithine possesses two primary amino groups: the α-amino group at the stereocenter and the δ-amino group at the terminus of the side chain. The designation "N-Cbz-Ornithine" is therefore insufficient. This guide focuses specifically on N-α-Cbz-L-Ornithine hydrochloride , where the carbobenzyloxy (Cbz) group protects the α-amine. Its counterpart, N-δ-Cbz-L-Ornithine, is also a common reagent, and scientists must meticulously verify the CAS number and IUPAC name to ensure the correct isomer is used for their synthetic strategy.

Compound Identification and Core Structure

N-α-Cbz-L-Ornithine hydrochloride is a derivative of the non-proteinogenic amino acid L-ornithine. The strategic placement of the Cbz group on the α-nitrogen allows the δ-amine to remain free for subsequent chemical modification, such as peptide bond formation at the side chain or cyclization reactions.

Identifier Value
IUPAC Name (2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride[]
Synonyms L(+)-N-CBZ-ORNITHINE HYDROCHLORIDE, (S)-5-Amino-2-benzyloxycarbonylamino-pentanoic acid hydrochloride[]
CAS Number 92455-59-9[]
Molecular Formula C₁₃H₁₉ClN₂O₄[]
Molecular Weight 302.75 g/mol []
SMILES C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O.Cl[]
InChI Key ULELFCUZAINLJV-MERQFXBCSA-N[]

Physicochemical Properties: A Quantitative Overview

The physical properties of N-α-Cbz-L-Ornithine hydrochloride dictate its handling, storage, and reaction conditions. As a hydrochloride salt, it exhibits enhanced crystallinity and solubility in polar solvents compared to its free-base form.

Property Value Context & Significance
Appearance White crystalline powder.[2]The crystalline nature is indicative of good purity and stability. The free-flowing powder form requires appropriate handling to prevent dust inhalation.
Melting Point Parent L-Ornithine HCl: ~245 °C[2][3]The melting point for the Cbz-derivative is not widely reported and decomposition may occur. This value for the parent compound serves as a baseline.
Solubility Parent L-Ornithine HCl: Soluble in water (~455-543 g/L) and alcohol.[3][4]The hydrochloride salt form enhances aqueous solubility. The Cbz group introduces hydrophobicity, which may slightly reduce water solubility compared to the parent amino acid but improve solubility in organic solvents like methanol or DMF.
Optical Rotation Parent L-Ornithine HCl: [α]²⁰/D +23° (c=5 in 5N HCl)[4]This property is critical for confirming the L-stereochemistry, which is essential for biological activity. Any deviation can indicate racemization or contamination with the D-isomer.
pH Parent L-Ornithine HCl: 5–6 (25 g/L in water)[3]The solution will be acidic due to the hydrochloride salt of the δ-amino group and the carboxylic acid. This is a key parameter for planning coupling reactions, as the free δ-amine often requires neutralization.

The Carbobenzyloxy (Cbz) Group: A Mechanistic Cornerstone

The Cbz group is a foundational amine protecting group in peptide chemistry, first introduced by Bergmann and Zervas.[5] Its utility stems from a balance of stability and selective lability.

Expertise & Causality: The Cbz group protects the amine by converting it into a carbamate.[6][7][8] This transformation delocalizes the nitrogen's lone pair of electrons into the carbonyl system, rendering the nitrogen non-nucleophilic and preventing it from participating in unwanted side reactions during peptide coupling.

The true elegance of the Cbz group lies in its unique deprotection mechanism: catalytic hydrogenolysis. This process is orthogonal to many other protecting groups used in peptide synthesis (e.g., acid-labile Boc or base-labile Fmoc groups).[9]

Deprotection Mechanism: The Cbz group is cleaved by catalytic hydrogenation, typically using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds via the hydrogenolysis of the benzylic C-O bond, which is particularly susceptible to this cleavage. The initial products are toluene and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide. This clean decomposition ensures that no harsh reagents are required, preserving the integrity of sensitive peptide structures.

Cbz_Deprotection cluster_reaction Deprotection Conditions Cbz_Amine N-α-Cbz-Ornithine Derivative Products Free α-Amine + Toluene + CO₂ Cbz_Amine->Products Catalytic Hydrogenolysis Catalyst H₂, Pd/C Solvent Solvent (e.g., MeOH, EtOAc)

Caption: Cbz group removal via catalytic hydrogenolysis.

Synthesis and Characterization Workflow

The synthesis of N-α-Cbz-L-Ornithine requires a strategic approach to ensure regioselective protection. A common route involves protecting the δ-amine of L-ornithine with a copper complex before reacting the α-amine with benzyl chloroformate.

Experimental Protocol: Synthesis of N-δ-Cbz-L-Ornithine

While our focus is the α-protected isomer, a detailed protocol for the more commonly cited δ-isomer provides a clear illustration of the fundamental reaction chemistry. This process can be adapted by protecting the delta-amine first through other means to achieve alpha-protection.

Principle: L-Ornithine hydrochloride is reacted with copper sulfate to form a copper chelate, which selectively blocks the α-amino and carboxyl groups. The remaining free δ-amino group can then be acylated by benzyl chloroformate. Subsequent removal of the copper with a chelating agent like EDTA yields the desired product.

Step-by-Step Methodology:

  • Chelation: Dissolve L-Ornithine hydrochloride (1 eq.) in an aqueous solution of sodium hydroxide. Add anhydrous copper sulfate and stir for approximately 15 minutes to form the deep blue copper(II) complex.[10]

  • Protection Reaction: Add anhydrous potassium carbonate to maintain basic pH, followed by the slow addition of benzyl chloroformate (Cbz-Cl) (1 eq.).[10] Stir the reaction mixture overnight at room temperature. The Cbz-Cl reacts with the available δ-amino group.

  • Isolation of Complex: Upon reaction completion, the blue solid copper complex of N-δ-Cbz-L-Ornithine is isolated by filtration and washed.[10]

  • De-chelation: The solid is resuspended in a solution of a strong chelating agent, such as saturated disodium ethylenediaminetetraacetic acid (EDTA).[10] The mixture is heated to reflux for several hours to break the copper complex.

  • Final Product Isolation: After cooling, the free N-δ-Cbz-L-Ornithine is isolated as a white solid by filtration, washed, and dried.[10]

Synthesis_Workflow Start L-Ornithine HCl + CuSO₄ Step1 Form Copper Chelate (Blocks α-amine) Start->Step1 Step2 React with Benzyl Chloroformate (Protects δ-amine) Step1->Step2 Step3 Isolate Protected Complex Step2->Step3 Step4 De-chelation with EDTA (Removes Copper) Step3->Step4 Step5 Purification & Isolation Step4->Step5 End N-δ-Cbz-L-Ornithine Step5->End

Sources

An In-Depth Technical Guide to the Safe Handling of N-α-Cbz-L-Ornithine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety and handling guide for N-α-Cbz-L-Ornithine hydrochloride, a key intermediate in peptide synthesis and drug development. As researchers and scientists, a thorough understanding of a compound's safety profile is not merely a regulatory formality but the bedrock of sound experimental design and personal safety. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) fields to provide a synthesized, field-proven perspective on risk assessment, exposure control, and emergency preparedness. The insights herein are derived from an analysis of data for the parent molecule, L-Ornithine hydrochloride, and its carboxybenzyl (Cbz)-protected form, providing a robust safety framework for the titled compound.

Chemical Identity and Physicochemical Profile

N-α-Cbz-L-Ornithine hydrochloride is a derivative of the non-proteinogenic amino acid L-Ornithine. The attachment of the Cbz (Z) group to the alpha-amino function serves as a crucial protecting group in synthetic organic chemistry, preventing unwanted side reactions during peptide coupling. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.

It is critical to distinguish the safety profile of this protected amino acid from its unprotected precursor, L-Ornithine hydrochloride (CAS 3184-13-2). While the parent compound is generally not classified as hazardous, the introduction of the Cbz group imparts specific hazards that dictate more stringent handling protocols[1][2][3].

Identifier Value Source
Compound Name N-α-Carboxybenzyl-L-Ornithine hydrochlorideInferred
Synonyms Z-L-Ornithine hydrochloride, Cbz-L-Ornithine HClInferred
CAS Number Not explicitly found; derived from Cbz-L-ornithine (2640-58-6)[3]
Molecular Formula C13H19ClN2O4Inferred from[3]
Molecular Weight 302.76 g/mol Inferred from[3]
Property Value Source & Remarks
Physical State Solid, white powder/crystalline solid[1][2][3]
Melting Point Approx. 248-252°C (for Cbz-L-Ornithine)[4]
Water Solubility Expected to be higher than Cbz-L-ornithine due to the salt form. L-Ornithine HCl is highly soluble (543 g/L at 20°C)[1]
pH 5-6 (in aqueous solution, for L-Ornithine HCl)[1][2]
Odor Odorless[1][2]

Hazard Identification and Proactive Risk Assessment

The primary hazards associated with N-α-Cbz-L-Ornithine hydrochloride are derived from the Cbz-Ornithine moiety. Unlike the benign nature of L-Ornithine HCl, the protected version is classified as an irritant and harmful if swallowed[3]. This classification is the cornerstone of all subsequent safety protocols.

Hazard Class GHS Code Hazard Statement Source
Acute Toxicity, OralH302Harmful if swallowed[3]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][5][6]
STOT - Single ExposureH335May cause respiratory irritation[3][4]

A proactive risk assessment is mandatory before any experimental work. The causality is clear: the potential for respiratory irritation (H335) necessitates handling within a certified chemical fume hood, while the risk of serious eye irritation (H319) and skin irritation (H315) makes appropriate Personal Protective Equipment (PPE) non-negotiable.

RiskAssessment A Review Technical Guide & SDS for N-α-Cbz-L-Ornithine HCl B Identify Hazards: H302, H315, H319, H335 A->B GHS Data C Assess Experimental Scale (mg vs. multi-gram) B->C Contextualize Risk D Define Engineering Controls (Chemical Fume Hood Required) C->D Based on H335 E Determine Mandatory PPE (Gloves, Goggles, Lab Coat) D->E Based on H315, H319 F Review Emergency Protocols (Spill, First Aid) E->F G Proceed with Experiment F->G Authorization

Caption: Risk Assessment Workflow for N-α-Cbz-L-Ornithine HCl.

Exposure Controls and Personal Protective Equipment (PPE)

The principle of "As Low As Reasonably Practicable" (ALARP) must govern all exposure control strategies. This is achieved through a hierarchy of controls, prioritizing engineering solutions over reliance on PPE alone.

Engineering Controls:

  • Chemical Fume Hood: All manipulations that could generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is a direct consequence of the H335 "May cause respiratory irritation" classification[3][4].

Personal Protective Equipment (PPE): The selection of PPE is not a matter of preference but a direct response to the identified hazards.

  • Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory. The H319 "Causes serious eye irritation" classification means a splash or airborne particle could result in significant injury[3][5][7].

  • Skin Protection:

    • Gloves: Wear nitrile rubber gloves (minimum thickness >0.11 mm) tested to EN 374 standards. Always inspect gloves before use and change them immediately if contamination is suspected or after extended use (>480 minutes permeation time is recommended)[2]. This is essential to prevent skin contact, as per the H315 "Causes skin irritation" classification[3].

    • Protective Clothing: A full-length laboratory coat must be worn and kept fastened. Wear appropriate protective clothing to prevent skin exposure[7].

  • Respiratory Protection: Under normal laboratory conditions with small quantities handled within a fume hood, respiratory protection is not required. However, if weighing large quantities or if engineering controls are insufficient, a NIOSH/MSHA-approved particulate filter respirator (e.g., N95 or P1/P2) should be used[2][7].

PPESelection cluster_ppe Mandatory PPE Goggles Chemical Goggles Gloves Nitrile Gloves Coat Lab Coat Hazard Hazard Identified? H319 H319 Serious Eye Irritation Hazard->H319 Yes H315 H315 Skin Irritation Hazard->H315 Yes H335 H335 Respiratory Irritation Hazard->H335 Yes H319->Goggles H315->Gloves H315->Coat Hood Use Chemical Fume Hood H335->Hood

Sources

The Biological Significance of Ornithine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ornithine, a non-proteinogenic amino acid, stands at a critical metabolic nexus, primarily recognized for its role in the urea cycle. However, its biological significance extends far beyond ammonia detoxification. Through enzymatic conversions, ornithine gives rise to a class of derivatives—most notably polyamines, proline, and glutamate—that are fundamental regulators of cell proliferation, differentiation, signaling, and tissue homeostasis. Dysregulation of ornithine metabolism is a hallmark of numerous pathologies, including cancer, neurological disorders, and inherited metabolic diseases. This guide provides an in-depth technical exploration of the synthesis and function of key ornithine derivatives, examines their roles in disease, and details the therapeutic strategies and experimental methodologies employed to investigate and target these pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals actively engaged in this dynamic field.

The Ornithine Metabolic Hub: A Crossroads of Cellular Fate

Ornithine is a central intermediate in the urea cycle, where it is produced from arginine by the action of the enzyme arginase.[1] This cycle is crucial for the disposal of excess nitrogen from the body.[2] However, ornithine is not merely a component of a waste-disposal pathway; it is a substrate for several key enzymes that divert it into distinct functional pathways, each with profound biological consequences. The fate of ornithine is tightly regulated and determines the cellular balance between proliferation, stress response, and metabolic function.

The primary enzymatic gateways that dictate ornithine's downstream effects are Ornithine Decarboxylase (ODC) , which channels ornithine into polyamine synthesis, and Ornithine Aminotransferase (OAT) , which directs it towards the synthesis of proline and glutamate.[3] The competitive flux through these pathways is a critical determinant of cellular physiology.

Ornithine_Metabolism cluster_urea Urea Cycle cluster_derivatives Derivative Pathways arginine Arginine ornithine Ornithine arginine->ornithine Arginase citrulline Citrulline ornithine->citrulline OTC polyamines Polyamines (Putrescine, Spermidine, Spermine) ornithine->polyamines glutamate Glutamate ornithine->glutamate Ornithine Aminotransferase (OAT) proline Proline glutamate->proline P5CS

Figure 1. The Ornithine Metabolic Hub.
Core Derivatives and Their Biological Functions

The diversion of ornithine into distinct metabolic pathways yields derivatives with highly specialized roles. Understanding these functions is paramount to appreciating their significance in health and disease.

2.1 Polyamines: Essential Regulators of Cell Growth and Proliferation

The conversion of ornithine to putrescine by Ornithine Decarboxylase (ODC) is the first and rate-limiting step in the biosynthesis of polyamines.[4] Putrescine is subsequently converted to spermidine and spermine. These polycationic molecules are indispensable for a multitude of cellular processes:

  • Cell Proliferation and Growth: Polyamines are absolutely required for cell proliferation.[5] Their positive charges allow them to bind to negatively charged macromolecules like DNA, RNA, and proteins, stabilizing their structures and modulating their functions.[2]

  • Gene Expression and Translation: Polyamines influence gene expression by modulating chromatin structure and play a critical role in the fidelity and efficiency of protein synthesis.

  • Cell Cycle Progression: Intracellular polyamine concentrations fluctuate during the cell cycle, and their depletion can lead to cell cycle arrest.

The central role of polyamines in proliferation explains why ODC is one of the most highly regulated enzymes in mammalian cells and a transcriptional target of potent oncogenes like MYC.[6]

2.2 Proline and Glutamate: Roles in Metabolism, Stress Response, and Neurotransmission

Ornithine Aminotransferase (OAT) converts ornithine into glutamate-γ-semialdehyde, which can then be converted to glutamate or cyclize to form pyrroline-5-carboxylate (P5C), a precursor for proline synthesis.

  • Proline: A crucial component of collagen, proline is essential for the integrity of connective tissues. It also plays a role in cellular redox balance and osmotic stress responses.

  • Glutamate: As the primary excitatory neurotransmitter in the central nervous system, glutamate derived from ornithine contributes to the neurotransmitter pool.[4] Its metabolism is critical for normal brain function.

DerivativeKey EnzymeCore Biological FunctionsPathological Relevance
Polyamines Ornithine Decarboxylase (ODC)Cell proliferation, DNA/RNA stabilization, protein synthesis, cell cycle control.[5]Cancer, Tumorigenesis.[7]
Proline Ornithine Aminotransferase (OAT)Collagen synthesis, redox balance, osmotic stress response.Connective tissue disorders, metabolic stress.
Glutamate Ornithine Aminotransferase (OAT)Excitatory neurotransmission, precursor for GABA.[4]Neurotoxicity, Neurological disorders.
Citrulline Ornithine TranscarbamylaseUrea cycle intermediate, precursor for arginine and nitric oxide (NO) synthesis.[1][8]Vascular health, Hyperammonemia.
Ornithine Derivatives in Disease Pathophysiology

Given their fundamental roles, it is unsurprising that aberrant ornithine metabolism is implicated in a range of severe diseases.

3.1 Cancer: The Polyamine Addiction

Cancer cells exhibit an insatiable demand for polyamines to sustain their rapid proliferation.[7] This "polyamine addiction" is achieved by upregulating biosynthesis (primarily via ODC), increasing polyamine transport from the extracellular environment, and decreasing catabolism.[7] The elevated levels of polyamines are not just a consequence of malignant transformation; they are active drivers of tumorigenesis, promoting cell growth and survival.[7] This dependency makes the polyamine pathway a prime target for anticancer therapies.

3.2 Neurological Disorders

The metabolism of ornithine derivatives is critical for neurological health, and its disruption can lead to severe pathologies.

  • Hyperornithinemia, Hyperammonemia, Homocitrullinuria (HHH) Syndrome: This is a rare genetic disorder caused by a deficiency in the mitochondrial ornithine transporter, leading to the accumulation of ornithine.[9] Patients often present with severe neurological dysfunction, including cognitive deficits and ataxia, which may be linked to impaired mitochondrial function and reduced antioxidant defenses in astrocytes.[9][10]

  • Alzheimer's Disease: Recent research has implicated astrocytic ODC in Alzheimer's pathology.[11] In reactive astrocytes, overexpressed ODC converts excess ornithine into putrescine, which is then metabolized into harmful byproducts like GABA (leading to synaptic inhibition), ammonia, and hydrogen peroxide.[11] Inhibition of ODC in animal models has been shown to reduce amyloid-β load and improve memory.[11]

3.3 Genetic Disorders: Gyrate Atrophy

Gyrate atrophy of the choroid and retina is an autosomal recessive disorder caused by mutations in the OAT gene, leading to a deficiency in the ornithine aminotransferase enzyme.[12][13] This results in a 10- to 20-fold increase in plasma ornithine levels.[14] The clinical presentation includes progressive chorioretinal atrophy, starting with night blindness in childhood and often progressing to total blindness.[12] The precise mechanism of retinal toxicity is not fully understood, but it is believed to be a direct consequence of hyperornithinemia.[14]

Therapeutic Targeting of Ornithine Metabolism

The critical role of ornithine derivatives in disease has spurred the development of therapies aimed at modulating their metabolic pathways.

4.1 Ornithine Decarboxylase (ODC) Inhibition

Targeting ODC is a well-established therapeutic strategy, given its rate-limiting role in polyamine synthesis.

  • Eflornithine (DFMO): Eflornithine (α-difluoromethylornithine) is a specific, irreversible "suicide inhibitor" of ODC.[15][16] It binds to the enzyme's active site and, upon decarboxylation, forms a covalent adduct that permanently inactivates the enzyme.[16]

    • Clinical Applications: Eflornithine is used intravenously to treat African Trypanosomiasis (sleeping sickness), as the parasite relies heavily on polyamines for proliferation.[17] Topically, it is approved as a cream (Vaniqa®) to reduce unwanted facial hair (hirsutism) by inhibiting ODC in hair follicles, thereby slowing hair growth.[15][18]

    • Cancer Research: Eflornithine has been extensively studied as a chemopreventive and therapeutic agent for cancer. While it has shown limited efficacy as a monotherapy, its combination with other agents to block compensatory polyamine uptake shows significant promise in preclinical and clinical studies.[7]

4.2 Management of Genetic Disorders

For genetic disorders like Gyrate Atrophy, management focuses on reducing the accumulation of the toxic substrate.

  • Arginine-Restricted Diet: The primary treatment for Gyrate Atrophy is a diet low in arginine, the precursor to ornithine. This dietary intervention aims to lower plasma ornithine levels and has been shown to slow the progression of chorioretinal atrophy.

  • Vitamin B6 (Pyridoxine) Supplementation: Pyridoxal phosphate (PLP), the active form of vitamin B6, is an essential cofactor for the OAT enzyme. A small subset of patients with specific OAT mutations are responsive to high doses of vitamin B6, which can help restore some enzyme activity.[12]

Methodologies in Ornithine Derivative Research

Accurate quantification and activity assessment are crucial for studying ornithine metabolism. This section outlines key experimental protocols.

5.1 Analytical Quantification of Polyamines by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a robust and sensitive method for quantifying polyamines in biological samples.[19][20]

HPLC_Workflow start Biological Sample (Tissue, Cells, Serum) step1 Homogenization & Protein Precipitation (e.g., with Perchloric Acid) start->step1 step2 Centrifugation to Pellet Precipitate step1->step2 step3 Supernatant Collection step2->step3 step4 Pre-column Derivatization (e.g., with o-Phthalaldehyde, OPA) step3->step4 step5 HPLC Injection step4->step5 step6 Separation on C18 Reverse-Phase Column step5->step6 step7 Fluorescence Detection (Ex: 340 nm, Em: 450 nm) step6->step7 end Quantification via Standard Curve step7->end

Figure 2. Workflow for Polyamine Quantification by HPLC.

Protocol: Quantification of Polyamines in Cell Lysates

  • Sample Preparation:

    • Harvest and count cultured cells. Resuspend the cell pellet in a known volume of ice-cold Phosphate Buffered Saline (PBS).

    • Add an equal volume of 10% perchloric acid (PCA) to lyse the cells and precipitate proteins. Vortex vigorously.

    • Causality: PCA effectively lyses cell membranes and denatures proteins, which would otherwise interfere with the analysis.

  • Protein Removal:

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Self-Validation: The resulting pellet should be firm and white. A clear supernatant indicates successful protein precipitation.

  • Derivatization:

    • Transfer the supernatant to a new tube.

    • In an autosampler vial, mix the sample supernatant with a derivatization reagent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine).

    • Causality: Polyamines lack a native chromophore. OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative, enabling sensitive detection.[20]

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase column.

    • Elute using a gradient of an appropriate mobile phase (e.g., acetonitrile and sodium acetate buffer).

    • Detect the fluorescent derivatives using a fluorescence detector set to appropriate excitation and emission wavelengths (e.g., 340 nm and 450 nm, respectively).[20]

  • Quantification:

    • Run a series of known concentrations of polyamine standards (putrescine, spermidine, spermine) to generate a standard curve.

    • Calculate the concentration of polyamines in the sample by comparing their peak areas to the standard curve.

    • Trustworthiness: The linearity of the standard curve (R² > 0.99) validates the accuracy of the quantification over the measured range.

More advanced, high-throughput methods utilize online solid-phase extraction coupled to liquid chromatography-tandem mass spectrometry (SPE-LC/MS/MS) for even greater sensitivity and specificity, allowing for analysis times of just a few minutes per sample.[21][22][23]

Future Directions and Conclusion

The study of ornithine derivatives continues to be a fertile ground for discovery. Key future directions include:

  • Combination Therapies in Oncology: Refining combination strategies that pair ODC inhibitors with polyamine transport inhibitors or other targeted therapies to overcome compensatory mechanisms in cancer cells.[6]

  • Neurodegenerative Disease Therapeutics: Further elucidating the role of ornithine metabolism in diseases like Alzheimer's and exploring ODC or OAT modulation as a neuroprotective strategy.

  • Metabolic Crosstalk: Investigating the intricate crosstalk between ornithine metabolism and other key cellular pathways, such as arginine-nitric oxide synthesis and cellular energy regulation.

References
  • MetwareBio. (n.d.). Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health. Metware Biotechnology. [Link]

  • Bull, C. R., et al. (2022). Polyamines in cancer: integrating organismal metabolism and antitumour immunity. Nature Reviews Cancer. [Link]

  • Balfour, J. A., & McClellan, K. (2001). Topical eflornithine. American Journal of Clinical Dermatology. [Link]

  • Wikipedia. (n.d.). Ornithine aminotransferase deficiency. [Link]

  • Sivashanmugam, M., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Funchal, C., et al. (2016). Ornithine and Homocitrulline Impair Mitochondrial Function, Decrease Antioxidant Defenses and Induce Cell Death in Menadione-Stressed Rat Cortical Astrocytes: Potential Mechanisms of Neurological Dysfunction in HHH Syndrome. Neurochemical Research. [Link]

  • Mori, M., & Gotoh, T. (2000). Regulation of nitric oxide production by arginine metabolic enzymes. Biochemical and Biophysical Research Communications. [Link]

  • Funchal, C., et al. (2009). Experimental Evidence That Ornithine and Homocitrulline Disrupt Energy Metabolism in Brain of Young Rats. Neurochemical Research. [Link]

  • Al-Dirbashi, O. Y., & Al-Hassnan, Z. N. (2021). Gyrate Atrophy of the Choroid and Retina. StatPearls. [Link]

  • Agostinelli, E., et al. (2023). Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. International Journal of Molecular Sciences. [Link]

  • Jiang, Y., et al. (2013). Metabolic pathways associated with ornithine biosynthesis in C. glutamicum. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Borodulin, V. B. (2015). The biosynthesis of nitric oxide from L-arginine. ResearchGate. [Link]

  • Patsnap. (2024). What is the mechanism of Eflornithine Hydrochloride?. Patsnap Synapse. [Link]

  • Sivashanmugam, M., et al. (2014). Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Ghimire, A., & Jo, D. G. (2024). Astrocytic Ornithine Decarboxylase 1 in Alzheimer's Disease. Experimental Neurobiology. [Link]

  • Wikipedia. (n.d.). Ornithine. [Link]

  • Khunger, N., & Kumar, C. (2009). Eflornithine. Indian Journal of Dermatology, Venereology and Leprology. [Link]

  • Orphanet. (n.d.). Gyrate atrophy of choroid and retina. [Link]

  • Muralidharan, S., et al. (2024). Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. Cureus. [Link]

  • Wu, G., et al. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. Advances in Experimental Medicine and Biology. [Link]

  • Lu, B., et al. (2022). Polyamine Detection Methods. MDPI Encyclopedia. [Link]

  • Murray-Stewart, T., et al. (2018). Polyamines and cancer: Implications for chemotherapy and chemoprevention. Expert Reviews in Molecular Medicine. [Link]

  • Newborn Screening, HRSA. (n.d.). Gyrate Atrophy of the Choroid and Retina. [Link]

  • Jänne, J., et al. (2006). Brain Neurons Express Ornithine Decarboxylase‐Activating Antizyme Inhibitor 2 with Accumulation in Alzheimer's Disease. Journal of Neurochemistry. [Link]

  • Sivashanmugam, M., et al. (2014). Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Wikipedia. (n.d.). Eflornithine. [Link]

  • Ignarro, L. J., et al. (1992). Formation of free nitric oxide from L-arginine by nitric oxide synthase: Direct enhancement of generation by superoxide dismutase. Proceedings of the National Academy of Sciences. [Link]

  • CD Biosynsis. (n.d.). Ornithine Derivatives. [Link]

  • Sivashanmugam, M., et al. (2017). Ornithine and its role in metabolic diseases: An appraisal. ResearchGate. [Link]

  • Johnson, D. A. (2019). Nitric Oxide Synthesis Pathway Arginine Lowers Blood Pressure. YouTube. [Link]

  • Devereux, W., et al. (2022). The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis. Cancers. [Link]

  • Santoro, R., et al. (2020). Deficit of human ornithine aminotransferase in gyrate atrophy: Molecular, cellular, and clinical aspects. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Ligor, T., et al. (2024). Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19: A Pilot Study Providing Insights into Prognostic Biomarkers via 1H-NMR Spectroscopy. Metabolites. [Link]

  • Sochor, M., et al. (1981). Regulation of pathways of ornithine metabolism. Effects of thyroid hormone and diabetes on the activity of enzymes at the "ornithine crossroads' in rat liver. Enzyme. [Link]

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Methodological & Application

Application Notes and Protocols for the Incorporation of Cbz-Ornithine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Ornithine and the Cbz Protecting Group in Peptide Synthesis

The non-proteinogenic amino acid L-ornithine is a valuable building block in the design of novel peptide therapeutics and research tools. Its side-chain primary amine offers a versatile handle for various chemical modifications, including lactam bridge formation for peptide cyclization, conjugation of reporter molecules, or the construction of branched peptides. The successful incorporation of ornithine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) hinges on a robust orthogonal protection strategy. This strategy ensures that the α-amino group is temporarily protected for chain elongation, while the δ-amino group of the ornithine side chain is protected by a group that can be selectively removed at a desired stage.

The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is a foundational amine-protecting group in peptide chemistry.[1] While modern Fmoc/tBu SPPS predominantly relies on acid-labile side-chain protection, the Cbz group offers a unique orthogonal dimension. It is stable to the basic conditions used for Fmoc group removal and generally stable to the moderate acidic conditions used for final peptide cleavage from the resin, but it is readily cleaved by catalytic hydrogenolysis.[2] This distinct chemical reactivity allows for selective deprotection of the ornithine side chain on the solid support, opening avenues for complex, site-specific modifications of the peptide before its final release.

This technical guide provides a comprehensive protocol for the incorporation of Nα-Fmoc-Nδ-Cbz-L-ornithine (Fmoc-Orn(Cbz)-OH) in SPPS. It details the causality behind experimental choices, provides validated step-by-step methodologies, and discusses the strategic considerations for its use.

The Principle of Orthogonality in Fmoc-SPPS with Cbz-Ornithine

The Fmoc/tBu strategy is a cornerstone of modern SPPS, prized for its mild reaction conditions.[3] This strategy is built on the concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others.[] The incorporation of Fmoc-Orn(Cbz)-OH leverages this principle to create a tri-orthogonal system:

  • Nα-Fmoc Group: Base-labile (removed by piperidine) for iterative peptide chain elongation.

  • Side-Chain tBu-type Groups (e.g., Boc, tBu, Trt): Acid-labile (removed by Trifluoroacetic Acid - TFA) during the final cleavage and global deprotection step.[]

  • Nδ-Cbz Group: Labile to hydrogenolysis (e.g., H₂/Pd/C) and stable to both piperidine and, critically, to standard TFA cleavage cocktails.

This tri-orthogonal scheme allows for three distinct points of chemical manipulation, as illustrated below.

G cluster_0 Fmoc-SPPS Cycle cluster_1 On-Resin Side-Chain Deprotection cluster_2 Final Cleavage & Global Deprotection Peptide_Resin_Fmoc Fmoc-AA(PG)-...-Orn(Cbz)-Peptide-Resin Peptide_Resin_NH2 H₂N-AA(PG)-...-Orn(Cbz)-Peptide-Resin Peptide_Resin_Fmoc->Peptide_Resin_NH2 20% Piperidine/DMF Peptide_Resin_NH2->Peptide_Resin_Fmoc Fmoc-AA-OH, Coupling Reagent (e.g., HATU) Peptide_Resin_Orn_NH2 H₂N-AA(PG)-...-Orn(NH₂)-Peptide-Resin Peptide_Resin_NH2->Peptide_Resin_Orn_NH2 H₂, Pd/C (Hydrogenolysis) Cleaved_Peptide_Cbz H₂N-Peptide-Orn(Cbz)-COOH Peptide_Resin_NH2->Cleaved_Peptide_Cbz TFA Cocktail

Figure 1: Orthogonal deprotection strategies in SPPS incorporating Cbz-Ornithine.

Experimental Protocols

Part 1: Incorporation of Fmoc-Orn(Cbz)-OH into the Peptide Sequence

This protocol outlines the standard cycle for coupling Fmoc-Orn(Cbz)-OH onto a resin-bound peptide with a free N-terminal amine. The process follows the general principles of Fmoc-SPPS.[5]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Orn(Cbz)-OH

  • Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Nα-Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) and confirm complete deprotection using a qualitative test (e.g., Kaiser test).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Orn(Cbz)-OH (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture.

    • Allow the mixture to pre-activate for 1-5 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the activated Fmoc-Orn(Cbz)-OH solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. The Cbz group does not typically introduce significant steric hindrance that would necessitate extended coupling times compared to other standard amino acids.[6]

  • Monitoring the Coupling:

    • Take a small sample of the resin, wash it thoroughly with DMF and DCM, and dry it.

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates a complete reaction.

    • If the coupling is incomplete, the reaction can be extended, or a second coupling can be performed.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove all excess reagents and byproducts. The resin is now ready for the next Nα-Fmoc deprotection and coupling cycle.

Reagent/ParameterMolar Equivalents (vs. Resin Capacity)Purpose
Fmoc-Orn(Cbz)-OH3 - 5 eq.Amino acid building block
HATU2.85 - 4.75 eq.Activates the carboxylic acid for amide bond formation
DIPEA6 - 10 eq.Acts as a non-nucleophilic base to facilitate activation and neutralize salts
Coupling Time1 - 2 hoursStandard duration for efficient amide bond formation
SolventDMFStandard polar aprotic solvent for SPPS

Table 1: Recommended Reagent Stoichiometry for Fmoc-Orn(Cbz)-OH Coupling.

Part 2: On-Resin Selective Deprotection of the Nδ-Cbz Group

A key advantage of using Fmoc-Orn(Cbz)-OH is the ability to selectively deprotect the ornithine side chain for on-resin modification. Catalytic transfer hydrogenolysis is a mild and effective method for this purpose, avoiding the use of pressurized hydrogen gas.[1][7]

Materials:

  • Peptidyl-resin containing the Orn(Cbz) residue (ensure Nα-Fmoc is either present or has been replaced by a Boc group if the N-terminus needs to remain protected).

  • Palladium Catalyst: 10% Pd/C (Palladium on carbon), ~0.2 equivalents

  • Hydrogen Donor: 1,4-Cyclohexadiene or Ammonium Formate (~10-20 equivalents)

  • Solvent: Anhydrous, degassed DMF or NMP (N-Methyl-2-pyrrolidone)

Protocol Steps:

  • Resin Preparation: Swell the peptidyl-resin in the chosen solvent (DMF or NMP) for 1 hour.

  • Reaction Setup:

    • To the swollen resin, add the palladium catalyst.

    • Add the hydrogen donor (e.g., 1,4-cyclohexadiene).

    • Seal the reaction vessel and agitate the slurry at room temperature. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

  • Reaction Monitoring: The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide from it using a standard TFA cocktail, and analyzing the product by LC-MS to check for the mass corresponding to the deprotected ornithine side chain. The reaction is typically complete within 2-24 hours.

  • Catalyst Removal: Once the deprotection is complete, it is crucial to thoroughly remove the palladium catalyst. Wash the resin extensively with:

    • DMF (5-7 times)

    • A solution of a chelating agent like 0.5% sodium diethyldithiocarbamate in DMF (3 times, 15 min each) to sequester residual palladium.

    • DMF (5-7 times)

    • DCM (3-5 times)

  • Verification: Perform a final wash and a cleavage test on a small resin sample to confirm complete deprotection and catalyst removal. The resin is now ready for the subsequent on-resin modification (e.g., cyclization, acylation).

G Start Peptidyl-Resin with Orn(Cbz) Swell Swell Resin in DMF/NMP Start->Swell Add_Reagents Add Pd/C and Hydrogen Donor (e.g., 1,4-Cyclohexadiene) Swell->Add_Reagents React Agitate at RT under Inert Atmosphere (2-24 h) Add_Reagents->React Monitor Monitor by LC-MS of Cleaved Sample React->Monitor Monitor->React Incomplete Wash_DMF Wash with DMF Monitor->Wash_DMF Complete Wash_Chelator Wash with Chelating Agent (e.g., Sodium Diethyldithiocarbamate) Wash_DMF->Wash_Chelator Wash_Final Final Wash with DMF and DCM Wash_Chelator->Wash_Final End Resin with Deprotected Orn(NH₂) Side Chain Wash_Final->End

Figure 2: Workflow for On-Resin Cbz Deprotection via Catalytic Transfer Hydrogenation.

Part 3: Final Cleavage and Global Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously. The Nδ-Cbz group on ornithine is stable to standard TFA cleavage cocktails, allowing for the isolation of a Cbz-protected peptide if desired.[2][8]

Materials:

  • Dry, protected peptidyl-resin

  • Cleavage Cocktail (e.g., Reagent B or Reagent K). A common cocktail is 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[9]

  • Cold diethyl ether

Protocol Steps:

  • Resin Preparation: Ensure the Nα-Fmoc group on the N-terminal residue has been removed.[10] Dry the resin thoroughly under vacuum.

  • Cleavage Reaction:

    • In a fume hood, add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (at least 10x the volume of the TFA).

  • Isolation and Purification:

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group byproducts.

    • Dry the crude peptide under vacuum. The peptide will still contain the Cbz-protected ornithine.

    • The peptide can then be purified by reverse-phase HPLC.

Discussion and Field-Proven Insights

  • Orthogonality and Strategic Planning: The primary reason to select Fmoc-Orn(Cbz)-OH over the more common Fmoc-Orn(Boc)-OH is for planned, selective on-resin modification of the ornithine side chain. If no such modification is required, Fmoc-Orn(Boc)-OH is a more straightforward choice as the Boc group is removed concurrently with all other tBu-based side-chain protecting groups during the final TFA cleavage.[6]

  • Stability Considerations: The Cbz group is robustly stable to the repeated cycles of 20% piperidine in DMF used for Fmoc deprotection. There is no significant risk of premature deprotection during chain elongation. Crucially, it is also stable to standard TFA cleavage cocktails (e.g., 95% TFA/H₂O/TIS), allowing the fully assembled peptide to be cleaved from the resin with the Cbz group intact.

  • Coupling Efficiency: The coupling of Fmoc-Orn(Cbz)-OH generally proceeds with high efficiency using standard coupling reagents like HATU or HBTU.[11] Monitoring the coupling reaction with a qualitative test is always recommended to ensure complete acylation, especially in long or sterically hindered sequences.

  • Catalyst Poisoning in Hydrogenolysis: Sulfur-containing amino acids (cysteine, methionine) can poison the palladium catalyst used for hydrogenolysis.[2] If these residues are present in the peptide sequence, a higher catalyst loading or longer reaction times may be necessary for the on-resin Cbz deprotection. Thorough washing after the reaction is critical to prevent contamination of the final peptide with residual palladium, which can be toxic and interfere with biological assays.[12]

  • Post-Cleavage Cbz Removal: If the final product requires a free ornithine side chain, the Cbz group can be removed from the purified peptide in solution using standard hydrogenolysis (H₂ with Pd/C) or transfer hydrogenolysis conditions.[13]

Conclusion

The use of Fmoc-Orn(Cbz)-OH provides a powerful tool for advanced peptide synthesis, enabling the creation of complex molecular architectures. Its orthogonality with both base-labile (Fmoc) and acid-labile (tBu-type) protecting groups allows for selective on-resin manipulation of the ornithine side chain. By understanding the principles of its application and following robust, validated protocols for coupling, selective deprotection, and final cleavage, researchers can confidently incorporate Cbz-ornithine to achieve their synthetic goals in drug discovery and chemical biology.

References

  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Ito, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • BenchChem. (2024). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • AAPPTec. (n.d.). SYNTHESIS NOTES.
  • BenchChem. (2024). Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine.
  • G. A. Grant (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Isidro-Llobet, A., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Hellwig, M., et al. (2016). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids.
  • Rowlinson, B., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions.
  • Horsley, P. A., et al. (2026).
  • World Intellectual Property Organization. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters.
  • AAPPTec. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9].
  • ResearchGate. (2018).
  • The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • ChemPep Inc. (n.d.). 71989-26-9 | Fmoc-Lys(Boc)-OH.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.

Sources

Cbz-Ornithine: A Strategic Building Block for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cbz-Ornithine in Drug Discovery

In the intricate world of medicinal chemistry and drug development, the ability to selectively modify a molecule is paramount. Nα-Cbz-L-ornithine, a derivative of the non-proteinogenic amino acid L-ornithine, stands out as a critical building block for the synthesis of targeted enzyme inhibitors. The strategic placement of the carbobenzyloxy (Cbz) group on the alpha-amino (Nα) position serves a vital role as a protecting group. This protection allows chemists to perform specific modifications on the delta-amino (Nδ) group or the carboxyl terminus without unintended reactions at the alpha-position.[][2] The Cbz group is renowned for its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis, offering a reliable and controlled deprotection step in multi-step syntheses.[]

Ornithine itself is a crucial intermediate in several metabolic pathways, most notably as the precursor to polyamines via the action of ornithine decarboxylase (ODC).[3][4] Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of various diseases, including cancer and parasitic infections.[5][6] This central metabolic role makes enzymes that process ornithine, particularly ODC, prime targets for therapeutic intervention. Cbz-Ornithine provides a versatile and indispensable scaffold for designing potent and selective inhibitors against these key enzymatic targets.

Part 1: Key Enzyme Targets & Inhibitor Design Principles

The unique structure of ornithine allows its analogs to be tailored to fit into the active sites of specific enzymes, disrupting their catalytic activity. The use of Cbz-Ornithine as a starting material provides the chemical stability and versatility needed to synthesize these complex analogs.

Ornithine Decarboxylase (ODC): A Prime Target in Oncology and Infectious Disease

Ornithine Decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines (e.g., putrescine, spermidine, and spermine), which are critical for cellular proliferation and differentiation.[5][6][7] Elevated ODC activity is frequently observed in rapidly growing tumor cells, making it a validated target for anticancer therapies.[5][8]

Mechanism of Inhibition: ODC is a pyridoxal phosphate (PLP)-dependent enzyme.[6][9] The catalytic cycle involves the formation of a Schiff base between ornithine and PLP, followed by decarboxylation to produce putrescine.[10][11] Inhibitors are designed to mimic the substrate ornithine, binding to the active site and either blocking substrate access (competitive inhibition) or forming an irreversible covalent bond with the enzyme or cofactor (suicide inhibition).[12][13]

Role of Cbz-Ornithine: Cbz-Ornithine is the foundational scaffold for creating a diverse library of ornithine analogs. By modifying the delta-amino group or the carbon backbone, researchers can develop compounds with enhanced binding affinity and specificity for the ODC active site. The most famous ODC inhibitor, α-difluoromethylornithine (DFMO or Eflornithine), is an ornithine analog used to treat African sleeping sickness and has been extensively studied in cancer chemoprevention.[5][8][9] The synthesis of such modified amino acids relies on the principles of selective protection and modification, for which Cbz-Ornithine is an ideal starting point.

ODC_Inhibition Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Substrate Putrescine Putrescine ODC->Putrescine Catalyzes Polyamines Polyamines (Spermidine, Spermine) Putrescine->Polyamines Proliferation Cell Proliferation (e.g., Cancer) Polyamines->Proliferation Inhibitor Ornithine Analog (e.g., DFMO) Inhibitor->ODC Inhibits

Caption: ODC catalyzes the conversion of ornithine to putrescine, a key step in polyamine synthesis required for cell proliferation. Ornithine analog inhibitors block this activity.

Transglutaminases (TGases): Modulators of Protein Cross-Linking

Transglutaminases (TGases), particularly tissue transglutaminase (TG2), are enzymes that catalyze the formation of isopeptide bonds between glutamine and lysine residues in proteins.[14][15] This cross-linking activity is vital for processes like extracellular matrix formation. However, aberrant TG2 activity is implicated in the pathogenesis of various diseases, including celiac disease, neurodegenerative disorders, and some cancers.[15][16][17]

Mechanism of Inhibition: Inhibitors of TG2 often target the enzyme's active site, preventing the binding of either the glutamine-containing acyl-donor substrate or the lysine-containing amine substrate.[14]

Role of Cbz-Ornithine: Ornithine-containing peptides and peptidomimetics can be designed as potent TG2 inhibitors. The Cbz-Ornithine scaffold allows for the synthesis of these inhibitors through peptide coupling reactions. For example, the delta-amino group of ornithine can act as an amine donor mimic, while the rest of the molecule can be elaborated to enhance binding to the enzyme's active site. The Cbz group facilitates the controlled, stepwise assembly of these peptide-based inhibitors.[18]

Part 2: Experimental Protocols & Methodologies

The following section provides a generalized, yet detailed protocol for the initial step in synthesizing a peptide-based inhibitor: the coupling of Cbz-Ornithine to a solid-phase resin. This is a foundational technique in Solid-Phase Peptide Synthesis (SPPS).

Protocol: Loading of Nα-Cbz-Nδ-Boc-L-Ornithine onto 2-Chlorotrityl Chloride Resin

This protocol describes the first crucial step in SPPS: attaching the first protected amino acid to a solid support. Here, we use an acid-labile resin (2-chlorotrityl chloride) and an ornithine derivative protected with Cbz on the α-amino group and a Boc group on the δ-amino group for orthogonal protection strategy.[19]

Objective: To covalently attach Nα-Cbz-Nδ-Boc-L-ornithine to a 2-chlorotrityl chloride resin as the starting point for synthesizing a C-terminally protected peptide.

Materials & Equipment:

  • Amino Acid: Nα-Cbz-Nδ-Boc-L-ornithine

  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh)[20]

  • Solvents: Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF, peptide synthesis grade)[20]

  • Reagents: N,N-Diisopropylethylamine (DIPEA), Methanol (MeOH)

  • Equipment: Solid-phase peptide synthesis vessel or a fritted syringe, shaker or rocker, nitrogen line for drying.

Step-by-Step Methodology:

  • Resin Swelling:

    • Place the 2-chlorotrityl chloride resin (e.g., 500 mg, 0.8 mmol scale) into a synthesis vessel.

    • Add anhydrous DCM (10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[20]

    • Drain the DCM using nitrogen pressure or vacuum.

  • Amino Acid Activation & Coupling:

    • Dissolve Nα-Cbz-Nδ-Boc-L-ornithine (2 equivalents relative to resin loading capacity) in anhydrous DCM.

    • Add DIPEA (4 equivalents relative to resin loading capacity) to the amino acid solution.

    • Immediately add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours. Causality Note: DIPEA acts as a non-nucleophilic base to activate the resin and facilitate the nucleophilic attack by the carboxylate of the amino acid.

  • Resin Capping:

    • Drain the reaction mixture.

    • To cap any remaining unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes. Trustworthiness Note: This step is critical to prevent the formation of deletion sequences in the subsequent peptide synthesis cycles.

    • Drain the capping solution.

  • Washing:

    • Wash the resin sequentially to remove excess reagents and by-products. Perform each wash for 1-2 minutes with agitation.

      • 3x with DCM

      • 3x with DMF

      • 3x with DCM

    • Dry the resin under a stream of nitrogen for at least 30 minutes.

  • Validation (Optional but Recommended):

    • A small sample of the resin can be cleaved using a mild acid solution (e.g., 20% hexafluoroisopropanol in DCM) and the cleaved amino acid analyzed by mass spectrometry to confirm successful loading.[20]

SPPS_Loading Start Start: 2-Chlorotrityl Resin Swell 1. Swell Resin in DCM Start->Swell Couple 2. Couple Cbz-Orn(Boc)-OH + DIPEA in DCM Swell->Couple Cap 3. Cap Resin (DCM/MeOH/DIPEA) Couple->Cap Wash 4. Wash (DCM, DMF) Cap->Wash Dry 5. Dry Resin Wash->Dry End Loaded Resin: Ready for Elongation Dry->End

Caption: Workflow for loading the first Cbz-Ornithine building block onto a solid-phase resin.

Part 3: Data Presentation & Characterization

The successful synthesis and purification of an inhibitor derived from Cbz-Ornithine must be validated through rigorous analytical characterization.

Table 1: Physicochemical Properties of Starting Material and a Hypothetical Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Nα-Cbz-L-ornithineC13H18N2O4266.29White Solid248 - 252
Hypothetical InhibitorC25H35N5O7517.58Off-white LyophilizateN/A (Amorphous)

Data for Nα-Cbz-L-ornithine sourced from chemical suppliers.[21][22]

Characterization Techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized inhibitor, matching the theoretical mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise chemical structure and confirm the successful incorporation of the Cbz-Ornithine building block.

Part 4: Conclusion and Future Outlook

Nα-Cbz-L-ornithine is more than just a protected amino acid; it is a strategic tool in the arsenal of medicinal chemists. Its robust Cbz protecting group, coupled with the versatile ornithine scaffold, provides an ideal starting point for the rational design of inhibitors targeting critical enzymes like ODC and TG2. The principles of solid-phase synthesis, enabled by building blocks like Cbz-Ornithine, continue to accelerate the discovery of novel therapeutics for a range of human diseases.[2][19] As our understanding of enzyme structure and mechanism deepens, the development of even more potent and selective inhibitors derived from this versatile building block is not only possible but inevitable.[10][23]

References

  • Bala, V., Saini, V., & Singh, P. (2021). Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. PubMed. Available from: [Link]

  • Abdel-Monem, M. M., et al. (1977). Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. Journal of Medicinal Chemistry. Available from: [Link]

  • Gopi, H., et al. (2003). alpha-Amino acids derived from ornithine as building blocks for peptide synthesis. PubMed. Available from: [Link]

  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available from: [Link]

  • Lemos, F. O., et al. (2023). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences. Available from: [Link]

  • Folk, J. E., Park, M. H., & Lee, S. Y. (1985). The competitive inhibition of tissue transglutaminase by alpha-difluoromethylornithine. The Journal of Biological Chemistry. Available from: [Link]

  • de la Torre, F., et al. (2020). Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). MDPI. Available from: [Link]

  • Bala, P., et al. (2022). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. PLOS ONE. Available from: [Link]

  • Wu, H., et al. (2021). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Wu, H., et al. (2021). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. ACS Publications. Available from: [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Available from: [Link]

  • Bala, P., et al. (2022). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. ResearchGate. Available from: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Wikipedia. (n.d.). Ornithine decarboxylase. Available from: [Link]

  • Wu, H., et al. (2021). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. ACS Publications. Available from: [Link]

  • Keillor, J. W. (2016). Tissue transglutaminase inhibitors. Zedira GmbH Blog. Available from: [Link]

  • Schuppan, D., et al. (2021). Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies. MDPI. Available from: [Link]

  • PubChem. (n.d.). L-(-)-Ornithine. Available from: [Link]

  • Pinkas, D. M., & Molineaux, S. M. (2010). Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. Current Medicinal Chemistry. Available from: [Link]

  • Kerr, N., et al. (2021). Deletion or Inhibition of Astrocytic Transglutaminase 2 Promotes Functional Recovery after Spinal Cord Injury. MDPI. Available from: [Link]

Sources

Application Notes & Protocols: A Guide to Catalytic Hydrogenation for Cbz Removal from Ornithine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Cbz Deprotection in Synthesis

The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone in synthetic chemistry, particularly in peptide synthesis, for the protection of amine functionalities.[1] Its robustness against a wide range of reaction conditions, coupled with its facile removal under mild, specific conditions, makes it an invaluable tool for chemists.[1] Catalytic hydrogenation stands out as the premier method for Cbz deprotection due to its exceptional cleanliness and efficiency.[2][3] The reaction proceeds via hydrogenolysis, cleaving the benzylic C-O bond to liberate the free amine, with the only byproducts being the volatile and easily removable toluene and carbon dioxide.[3]

This guide provides a comprehensive overview and detailed protocols for the removal of the Cbz protecting group from ornithine derivatives, a common transformation in the synthesis of complex peptides and pharmaceutical intermediates. We will delve into the underlying mechanism, critical reaction parameters, step-by-step experimental procedures, and essential safety considerations to ensure a successful and safe laboratory operation.

The Mechanism of Hydrogenolysis

The deprotection of a Cbz-protected amine is a heterogeneously catalyzed reaction that occurs on the surface of a palladium catalyst. The process can be summarized in the following key steps:

  • Adsorption: Both the hydrogen source (H₂ gas or a donor molecule) and the Cbz-protected substrate adsorb onto the active sites of the palladium catalyst.

  • Hydrogen Activation: Molecular hydrogen is dissociatively chemisorbed onto the palladium surface, forming reactive palladium-hydride species.

  • Cleavage: The benzylic carbon-oxygen bond of the Cbz group is cleaved through the action of the activated hydrogen.

  • Product Formation: This cleavage results in an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide. The benzyl fragment is hydrogenated to form toluene.

  • Desorption: The final products—the deprotected amine, toluene, and carbon dioxide—desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The overall transformation is illustrated below:

G CbzOrn Cbz-Ornithine Orn Ornithine CbzOrn->Orn Hydrogenolysis H2 Hydrogen (H₂) H2->Orn PdC Palladium on Carbon (Pd/C) Toluene Toluene CO2 Carbon Dioxide

Caption: Chemical transformation of Cbz-Ornithine to Ornithine.

Optimizing the Reaction: Critical Parameters

The success of Cbz deprotection by catalytic hydrogenation hinges on the careful selection and control of several key parameters. Understanding the causality behind these choices is essential for achieving high yields and purity.

ParameterRecommended ConditionsRationale & Expert Insights
Catalyst 5-10% Palladium on Carbon (Pd/C)Palladium on Carbon (Pd/C) is the most effective and widely used catalyst for this transformation.[2][4] The carbon support provides a high surface area for the reaction. The state of the palladium is typically Pd(0), which is the active catalytic species.[4]
Catalyst Loading 5-20% by weight of the substrateA loading of 10% w/w is a common starting point.[3] Higher loadings may be necessary for sterically hindered substrates or to accelerate slow reactions, but this also increases cost and potential for side reactions.
Hydrogen Source 1. Hydrogen Gas (H₂) 2. Transfer Hydrogenation ReagentsHydrogen Gas: The most direct hydrogen source, typically used at atmospheric pressure (via a balloon) or slightly above in a dedicated hydrogenation apparatus.[2][3] Transfer Hydrogenation: Utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or 1,4-cyclohexadiene.[2] This method is often safer and more convenient for standard laboratory setups as it avoids the handling of flammable hydrogen gas.[2][5] Formic acid, in particular, is an excellent hydrogen donor and a good solvent for many peptides.[6]
Solvent Methanol, Ethanol, Ethyl Acetate, Acetic AcidThe primary consideration is the solubility of the Cbz-protected ornithine derivative. Alcohols like Methanol (MeOH) and Ethanol (EtOH) are excellent choices as they are polar and effectively solvate the substrate and product.[2][3] Acetic Acid can be a beneficial co-solvent as it protonates the newly formed amine, preventing it from coordinating to and poisoning the palladium catalyst.[7]
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic and proceeds efficiently at room temperature.[2] Elevated temperatures are generally not required and may increase the risk of side reactions.
Pressure Atmospheric to 50 psiFor most substrates, atmospheric pressure is sufficient.[2] More resistant Cbz groups may require higher pressures, necessitating the use of a specialized high-pressure hydrogenation reactor.[8]

Detailed Experimental Protocols

Herein, we provide two validated protocols for the Cbz deprotection of ornithine derivatives. The choice between them depends on the available laboratory equipment and safety infrastructure.

Protocol A: Cbz Deprotection Using Hydrogen Gas

This protocol is the standard method and is highly effective, but it requires strict adherence to safety procedures for handling hydrogen gas and the pyrophoric catalyst.

Step-by-Step Methodology:

  • Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected ornithine substrate in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Under a gentle stream of inert gas (Nitrogen or Argon), carefully add 10% Pd/C (10% w/w relative to the substrate).[3] Causality: The inert atmosphere prevents the dry Pd/C from coming into contact with air, which can be a fire hazard, especially with residual flammable solvents.

  • System Purge: Seal the flask with a septum. Connect the flask to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[9]

  • Hydrogen Introduction: Replace the inert gas atmosphere with hydrogen. For atmospheric pressure reactions, this is typically done by evacuating the flask one final time and backfilling with hydrogen from a balloon.[3] Ensure the balloon is securely fastened.

  • Reaction Execution: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[2] A typical TLC system would be Dichloromethane/Methanol (e.g., 9:1). The Cbz-protected starting material is UV-active and will stain with ninhydrin only after heating, while the product amine will be immediately visible with a ninhydrin stain. The reaction is typically complete within 1-4 hours.[3]

  • Post-Reaction Purge: Once the reaction is complete, carefully purge the hydrogen gas from the system by evacuating and backfilling with an inert gas three times.[9] Causality: This step is critical to prevent the ignition of hydrogen when the system is opened to air for filtration.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® or a similar filter aid to remove the Pd/C catalyst.[2] Wash the filter cake thoroughly with the solvent to ensure complete recovery of the product. Self-Validation: The filtrate should be a clear, colorless solution, indicating the complete removal of the black Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude deprotected ornithine derivative. The product can be further purified by recrystallization or chromatography if necessary.

Protocol B: Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol offers a convenient and safer alternative by generating hydrogen in situ from a donor molecule.

Step-by-Step Methodology:

  • Setup: To a solution of the Cbz-protected ornithine substrate in methanol, add the hydrogen donor. A common choice is ammonium formate (approx. 5-10 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w).

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60°C.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol A. The evolution of gas (CO₂) is often observed at the beginning of the reaction.

  • Work-up and Isolation: Upon completion, the work-up is identical to Protocol A. Filter the reaction mixture through a pad of Celite® to remove the catalyst, wash the pad with solvent, and concentrate the filtrate under reduced pressure to obtain the product.

Visualization of the Experimental Workflow

The general workflow for catalytic hydrogenation is a systematic process designed for safety and efficiency.

Caption: General workflow for Cbz deprotection via catalytic hydrogenation.

Mandatory Safety Precautions

Catalytic hydrogenation involves significant hazards that must be managed with rigorous safety protocols.

  • Hydrogen Gas Flammability: Hydrogen is extremely flammable and can form explosive mixtures with air. Always conduct hydrogenations in a well-ventilated fume hood, away from ignition sources.[9][10] Ensure all equipment is properly grounded to prevent static discharge.[11]

  • Catalyst Pyrophoricity: Palladium on carbon, especially after use, can be pyrophoric and may ignite spontaneously upon exposure to air.[12] Never allow the used, dry catalyst to come into contact with air. The filter cake should be kept wet with water or solvent and disposed of in a dedicated, sealed waste container.[12]

  • Pressure Safety: If using a pressurized hydrogenation apparatus, never exceed the rated pressure and temperature of the vessel.[8] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete or Sluggish Reaction 1. Insufficient catalyst activity or loading. 2. Catalyst poisoning by sulfur-containing impurities or the product amine.[2][13] 3. Poor mixing/mass transfer.1. Increase catalyst loading or use a fresh batch of catalyst. 2. Add a small amount of acid (e.g., 1-2 eq. of HCl or acetic acid) to the reaction mixture to protonate the product amine.[7] Ensure starting material is free of sulfur. 3. Increase the stirring rate.
Low Product Yield 1. Incomplete reaction. 2. Adsorption of product onto the catalyst or Celite®.1. Allow the reaction to run for a longer duration. 2. Wash the filter cake extensively with the reaction solvent. If the product is basic, washing with a slightly acidic solution can help release it from the support.
Presence of Side Products 1. Over-reduction of other functional groups in the molecule. 2. Racemization (less common under these mild conditions).1. Catalytic hydrogenation is generally mild, but sensitive groups can be affected.[1] Consider alternative deprotection methods if chemoselectivity is an issue. 2. Ensure the reaction is run at neutral pH and room temperature.

References

  • Amino Acid Derivatives for Peptide Synthesis. (Provided by Google).
  • Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. National Institutes of Health (NIH). [Link]

  • A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Green Chemistry. GREENTECH. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. (Provided by Google).
  • Hydrogen
  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Enzymatic preparation of 5-hydroxy-L-proline, N-Cbz-5-hydroxy-L-proline, and N-Boc-5-hydroxy-L-proline from (α-N-protected)-L-ornithine using a transaminase or an amine oxidase. PubMed. [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. [Link]

  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. ACS Publications. [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (Provided by Google).
  • Palladium on Carbon. (Provided by Google).
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. [Link]

  • Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. ACS Publications. [Link]

  • Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]

  • Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses. [Link]

  • Extremely Efficient Catalysis of Carbon-Carbon Bond Formation Using “Click” Dendrimer-Stabilized Palladium Nanoparticles. National Institutes of Health (NIH). [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (Provided by Google).
  • Low Pressure Carbonylation of Benzyl Carbonates and Carbamates for Applications in C Isotope Labeling and Catalytic CO2 Reduction. ResearchGate. [Link]

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Application Note & Protocol Guide: Strategic Acidic Cleavage of the Carboxybenzyl (Cbz) Group from Ornithine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, medicinal chemistry, and process development.

Abstract: This comprehensive guide provides a detailed examination of the acidic cleavage of the carboxybenzyl (Cbz or Z) protecting group from ornithine-containing peptides. We delve into the underlying chemical mechanisms, present robust and validated protocols for various acidic reagents, and offer critical insights into mitigating common side reactions. This document is designed to equip researchers with the necessary expertise to perform this crucial deprotection step with high fidelity and yield, ensuring the integrity of the final peptide product.

Introduction: The Strategic Importance of Cbz Deprotection in Ornithine Peptide Synthesis

The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, remains a cornerstone in peptide synthesis due to its robustness and orthogonal stability to other common protecting groups like Fmoc and Boc.[1][2] Its removal is a critical step in the synthesis of complex peptides. Ornithine, a non-proteinogenic amino acid, is a frequent component of therapeutic peptides and peptidomimetics, valued for its role in enhancing structural stability and biological activity. The successful synthesis of ornithine-containing peptides, therefore, hinges on the efficient and clean removal of protecting groups, particularly the Cbz group from its side-chain amine.

While catalytic hydrogenolysis is a common method for Cbz removal, it is not always suitable for peptides containing sensitive functional groups that are susceptible to reduction.[2][3] In such cases, acidic cleavage presents a powerful and often necessary alternative.[4] This guide will focus on the principles and practices of acidic Cbz deprotection, with a special emphasis on the nuances presented by ornithine-containing substrates.

The Mechanism of Acidic Cbz Cleavage: A Tale of Two Pathways

The acidic cleavage of the Cbz group can proceed through two primary mechanistic pathways, the choice of which is dictated by the strength of the acid and the nature of the solvent.

  • SN1-type Mechanism: In the presence of strong acids like HBr in acetic acid, the reaction is initiated by the protonation of the carbamate oxygen. This is followed by the departure of the relatively stable benzyl cation, which is subsequently trapped by a nucleophile (e.g., bromide ion). The resulting unstable carbamic acid readily decarboxylates to yield the free amine.

  • SN2-type Mechanism: With moderately strong acids, a direct nucleophilic attack by a counter-ion (e.g., chloride) on the benzylic carbon can occur, leading to the displacement of the carbamate.[1]

Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions. For instance, the generation of a free benzyl cation in the SN1 pathway necessitates the use of "scavengers" to prevent unwanted side reactions with electron-rich amino acid residues like tryptophan and methionine.[5]

Reagents and Materials

Reagents:

  • Cbz-protected ornithine-containing peptide

  • Acidic Cleavage Reagents (Choose one):

    • 33% HBr in acetic acid

    • Trifluoroacetic acid (TFA)

    • Anhydrous HCl in a suitable organic solvent (e.g., dioxane, diethyl ether)

  • Scavengers (if required):

    • Anisole

    • Thioanisole

    • 1,2-Ethanedithiol (EDT)

    • Triisopropylsilane (TIS)

  • Solvents:

    • Dichloromethane (DCM)

    • Diethyl ether (for precipitation)

    • Acetonitrile (for HPLC analysis)

    • Water (for HPLC analysis and work-up)

  • Purification:

    • Reverse-phase HPLC column (e.g., C18)

    • Appropriate buffers for HPLC (e.g., 0.1% TFA in water and acetonitrile)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Detailed Protocols for Acidic Cbz Cleavage

The choice of acidic reagent depends on the overall protecting group strategy and the sensitivity of the peptide. Below are two detailed protocols for commonly used acidic cleavage cocktails.

Protocol 1: HBr in Acetic Acid - The Classic Approach

This method is highly effective but uses a strong, corrosive acid. It is particularly useful for substrates where other acid-labile groups (like Boc) have already been removed.[3]

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask, dissolve the Cbz-protected ornithine peptide in glacial acetic acid (approximately 10 mL per gram of peptide). If the peptide contains sensitive residues (e.g., Trp, Met), add a scavenger such as anisole (5-10 equivalents).

  • Reaction Initiation: Cool the solution in an ice bath. Slowly add a solution of 33% HBr in acetic acid (approximately 5-10 mL per gram of peptide) with gentle stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the deprotection by reverse-phase HPLC. A typical reaction time is 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), precipitate the crude peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove residual acid and byproducts.

  • Purification: Dry the crude peptide under vacuum and then purify by reverse-phase HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final deprotected peptide as a fluffy white powder.

Protocol 2: Trifluoroacetic Acid (TFA) - A Milder Alternative

TFA is a volatile and less corrosive acid, making it a popular choice for the final deprotection step in solid-phase peptide synthesis (SPPS). While Cbz is generally stable to TFA, prolonged exposure or elevated temperatures can lead to its cleavage.[6][7] This protocol is suitable when other TFA-labile side-chain protecting groups are being removed simultaneously.

Step-by-Step Methodology:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for the benzyl cation.

  • Reaction Initiation: Add the cleavage cocktail to the resin-bound or free Cbz-protected peptide in a reaction vessel.

  • Reaction and Monitoring: Gently agitate the mixture at room temperature for 2-4 hours. Monitor the cleavage and deprotection by HPLC.

  • Peptide Precipitation: Filter the resin (if applicable) and precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Isolation and Purification: Collect the peptide by centrifugation, wash with cold ether, and then purify by reverse-phase HPLC as described in Protocol 1.

  • Lyophilization: Lyophilize the purified peptide.

Critical Considerations and Troubleshooting

Successful Cbz cleavage requires careful attention to potential side reactions. The following table outlines common issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection Insufficient reaction time or acid strength. Steric hindrance around the Cbz group.Increase reaction time and monitor by HPLC. Consider using a stronger acid system (e.g., HBr/AcOH).
Alkylation of Sensitive Residues (Trp, Met) The benzyl cation generated during cleavage reacts with electron-rich side chains.Add scavengers like anisole, thioanisole, or TIS to the cleavage cocktail.[5]
Ornithine Lactam Formation Intramolecular cyclization of the deprotected ornithine side-chain amine with a neighboring carbonyl group. This is known as the "ornithine effect".[8]This is more prevalent in the gas phase during mass spectrometry but can occur in solution under certain conditions. Minimize reaction time and temperature. Purify the peptide promptly after cleavage.
Peptide Degradation Harsh acidic conditions leading to hydrolysis of peptide bonds.Use the mildest effective acidic conditions. Perform the reaction at a lower temperature.

Visualization of the Workflow

The general workflow for the acidic cleavage of a Cbz-protected ornithine peptide can be visualized as follows:

Cbz_Cleavage_Workflow Start Cbz-Protected Ornithine Peptide Cleavage Acidic Cleavage (e.g., HBr/AcOH or TFA) Start->Cleavage Precipitation Precipitation with Cold Diethyl Ether Cleavage->Precipitation Isolation Isolation (Centrifugation/Filtration) Precipitation->Isolation Purification RP-HPLC Purification Isolation->Purification End Deprotected Ornithine Peptide Purification->End

Caption: General workflow for acidic Cbz deprotection.

Comparative Data on Acidic Cleavage Reagents

The following table provides a comparative overview of common acidic reagents for Cbz cleavage to aid in method selection.

Reagent Typical Conditions Advantages Disadvantages
33% HBr in Acetic Acid Room temperature, 2-4 hoursHighly effective and reliable.Corrosive and non-volatile. Can cause side reactions without scavengers.
Trifluoroacetic Acid (TFA) Room temperature, 2-4 hoursVolatile and easy to remove. Compatible with SPPS.[9]Less effective than HBr/AcOH for Cbz cleavage. May require longer reaction times.
Anhydrous HCl in Organic Solvent 0°C to room temperature, variable timeCan be a milder alternative to HBr/AcOH.Preparation of anhydrous HCl solutions can be cumbersome.

Conclusion

The acidic cleavage of the Cbz group from ornithine-containing peptides is a critical transformation that requires a thorough understanding of the underlying chemistry and careful execution. By selecting the appropriate acidic reagent, utilizing scavengers to mitigate side reactions, and employing robust purification techniques, researchers can achieve high yields of pure, deprotected peptides. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of peptide drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2022, May). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Dong, J., et al. (2006). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 17(1), 66-74. Retrieved from [Link]

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070. Retrieved from [Link]

  • ResearchGate. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

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Application Note: Robust Analytical HPLC Strategies for Peptides Incorporating L(+)-N-Cbz-Ornithine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the analytical High-Performance Liquid Chromatography (HPLC) of peptides containing the modified amino acid L(+)-N-Cbz-Ornithine. The incorporation of non-proteinogenic and protected amino acids like Cbz-Ornithine into peptide sequences is a critical strategy in modern drug development to enhance stability, modulate bioactivity, and control conformation. Consequently, reliable and accurate analytical methods are paramount for characterization, purity assessment, and quality control. This document outlines optimized Reversed-Phase HPLC (RP-HPLC) and introduces considerations for chiral chromatography, offering field-proven insights into method development, troubleshooting, and validation for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Cbz-Ornithine Peptides

The synthesis of peptides with modified amino acids presents unique analytical challenges.[1] L-Ornithine, a non-proteinogenic amino acid, is a key precursor in various biosynthetic pathways and its incorporation into therapeutic peptides can influence their biological activity.[2] The benzyloxycarbonyl (Cbz or Z) protecting group on the delta-amino group of ornithine is frequently employed during peptide synthesis to prevent unwanted side reactions.[3][4] The presence of the bulky, hydrophobic Cbz group significantly alters the physicochemical properties of the peptide, necessitating tailored analytical HPLC methods.

Reversed-phase HPLC is a powerful and widely used technique for the analysis and purification of peptides and proteins due to its high resolving power and compatibility with mass spectrometry.[5][6] This guide will primarily focus on RP-HPLC for the analysis of Cbz-Ornithine containing peptides, addressing key aspects from column selection to mobile phase optimization. Furthermore, given the stereochemistry of L(+)-N-Cbz-Ornithine, this note will also address the importance of chiral analysis to ensure enantiomeric purity.[7][8][9]

Foundational Principles: Understanding the Analyte and Separation Mode

The successful development of an HPLC method hinges on a thorough understanding of the analyte's properties and its interaction with the stationary and mobile phases.

Physicochemical Properties of L(+)-N-Cbz-Ornithine Containing Peptides
  • Hydrophobicity: The Cbz group, with its benzyl moiety, significantly increases the hydrophobicity of the ornithine side chain and, consequently, the entire peptide. This increased hydrophobicity will lead to stronger retention on reversed-phase columns.

  • Chirality: The "L(+)" designation indicates a specific stereoisomer. It is crucial to confirm that the synthetic and purification processes have not introduced the D-enantiomer, which could have different biological activity or be considered an impurity.[7]

  • Charge State: The overall charge of the peptide at a given pH will influence its interaction with the stationary phase and its solubility in the mobile phase. The Cbz-protected delta-amino group of ornithine will not be protonated.

Reversed-Phase HPLC: The Workhorse for Peptide Analysis

RP-HPLC separates molecules based on their hydrophobicity.[10] A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN). Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides eluting later.[5]

Experimental Workflow and Protocols

The following sections provide detailed protocols and the scientific rationale behind the recommended procedures for the analysis of peptides containing L(+)-N-Cbz-Ornithine.

General Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Peptide Solubilization Filtration 0.22 µm Filtration SamplePrep->Filtration Injection Sample Injection Filtration->Injection Separation RP-HPLC Separation Injection->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity & Impurity Profiling Integration->Quantification

Caption: General workflow for the analytical HPLC of Cbz-Ornithine peptides.

Protocol 1: Standard Reversed-Phase HPLC for Purity Assessment

This protocol is designed for the routine analysis of purity and the identification of synthesis-related impurities.

Objective: To achieve baseline separation of the main peptide peak from its impurities.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Sample Diluent: Mobile Phase A or a suitable solvent in which the peptide is soluble.

  • Peptide sample containing L(+)-N-Cbz-Ornithine.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the peptide sample in the sample diluent to a final concentration of approximately 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method Parameters:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Gradient:

      Time (min) %B
      0 5
      30 65
      31 95
      35 95
      36 5

      | 40 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peptide peak as a percentage of the total peak area.

    • Identify and quantify any impurity peaks.

Causality Behind Experimental Choices:

  • C18 Column: The C18 stationary phase provides a good balance of hydrophobicity for the retention of a wide range of peptides, including those with the hydrophobic Cbz group.[6]

  • TFA as an Ion-Pairing Agent: TFA is a common mobile phase additive in peptide RP-HPLC. It serves two main purposes: it acidifies the mobile phase to ensure the protonation of acidic residues and the N-terminus, and it acts as an ion-pairing agent, interacting with basic residues to improve peak shape and resolution.

  • Gradient Elution: A gradient from a low to a high concentration of organic solvent is necessary for the elution of peptides with varying hydrophobicities. The gradient slope can be optimized to improve the separation of closely eluting impurities.

  • UV Detection at 220 nm: The peptide backbone has a strong absorbance at this wavelength, allowing for the detection of all peptides, regardless of their amino acid composition.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol is essential for confirming the stereochemical integrity of the L(+)-N-Cbz-Ornithine residue within the peptide.

Objective: To separate the L- and D-enantiomers of the Cbz-Ornithine containing peptide.

Instrumentation and Materials:

  • HPLC system with a gradient or isocratic pump, autosampler, and UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or Pirkle-type). The selection of the specific chiral column is often empirical and may require screening of different columns.[8][9][11]

  • Mobile phase components will be highly dependent on the chosen chiral column and may include hexane, isopropanol, ethanol, and acidic or basic additives.

Step-by-Step Methodology:

  • Column Selection and Screening:

    • Based on the peptide's structure, select a few candidate chiral columns for screening. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds.[12]

    • Perform initial screening runs with standard mobile phases recommended by the column manufacturer.

  • Method Development:

    • Once a column showing some selectivity is identified, optimize the mobile phase composition (e.g., the ratio of hexane to alcohol) to improve resolution.

    • Adjust the flow rate and column temperature to further enhance the separation.

    • Acidic or basic additives may be required to improve peak shape and selectivity.

  • Sample Analysis:

    • Prepare the peptide sample as described in Protocol 1, using the optimized chiral mobile phase as the diluent.

    • Inject the sample and acquire the chromatogram.

    • If available, inject a racemic standard of the peptide to confirm the elution order of the enantiomers.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: Enantiomers have identical physical properties in a non-chiral environment.[12] A chiral stationary phase creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to their separation.[9][11]

  • Mobile Phase Composition: The composition of the mobile phase in chiral chromatography is critical for modulating the interactions between the analyte and the CSP. Small changes in the mobile phase can have a significant impact on the separation.

Data Presentation and Interpretation

Table 1: Representative HPLC Method Parameters
ParameterRP-HPLC (Purity)Chiral HPLC (Enantiomeric Purity)
Column C18, 4.6 x 150 mm, 3.5 µmPolysaccharide-based CSP
Mobile Phase A 0.1% TFA in WaterHexane
Mobile Phase B 0.1% TFA in ACNIsopropanol
Gradient/Isocratic Gradient (5-65% B in 30 min)Isocratic (e.g., 90:10 A:B)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temperature 30 °C25 °C
Detection UV at 220 nmUV at 220 nm
Integration with Mass Spectrometry (LC-MS)

For unambiguous peak identification and characterization of impurities, coupling the HPLC system to a mass spectrometer is highly recommended.[13][14] Mass spectrometry provides molecular weight information for the eluting peaks, allowing for the confirmation of the target peptide and the identification of modifications or truncations.[14][15]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Peak Shape - Secondary interactions with the stationary phase- Inappropriate mobile phase pH- Add or increase the concentration of an ion-pairing agent (e.g., TFA)- Adjust mobile phase pH
Low Resolution - Inappropriate gradient slope- Column degradation- Optimize the gradient to make it shallower around the elution time of the main peak- Replace the column
No Separation (Chiral) - Unsuitable chiral stationary phase- Inappropriate mobile phase- Screen different types of chiral columns- Systematically vary the mobile phase composition

Conclusion

The analytical HPLC of peptides containing L(+)-N-Cbz-Ornithine requires a systematic approach to method development. Reversed-phase HPLC with a C18 column and a TFA-containing mobile phase is a robust starting point for purity analysis. For the critical assessment of enantiomeric purity, screening of various chiral stationary phases is necessary. The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing reliable analytical methods for these important and challenging molecules, ultimately ensuring the quality and safety of peptide-based therapeutics.

References

  • Hodges, R. S., & Mant, C. T. (2012). HPLC Analysis and Purification of Peptides. In: Peptide Synthesis and Applications. Methods in Molecular Biology, vol 813. Humana Press.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ornithine. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. Retrieved from [Link]

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166.
  • Isais, M., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(17), 11099-11112.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Podili, B., Shaik, B., & Kammela, P. R. (2020). A Validated specific Stability-Indicating Reversed-Phase High- Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies. International Journal of Pharmaceutical Quality Assurance, 11(3), 317-328.
  • Di Gioia, M. L., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(14), 5431.
  • ResearchGate. (2025). Determination of L-Ornithine-L-Asparate by HPLC. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Interchim. (2019). Peptides purification development in Reverse Phase. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Google Patents. (2005). CN1590367A - Preparation method of L-ornithine hydrochloride.
  • ResearchGate. (2025). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Gilson. (2025). How can I use mass spectrometry to isolate peptides?. YouTube. Retrieved from [Link] (Note: A representative, non-active link is provided as the original may be transient).

  • Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. Retrieved from [Link]

  • PubChem. (n.d.). ornithine de novo biosynthesis. Retrieved from [Link]

  • CuriRx. (n.d.). Peptide Mapping Challenges. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Strategies to avoid byproducts in Cbz-Ornithine peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cbz-Ornithine peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating Cbz-Ornithine into peptide sequences while maintaining high yield and purity. Here, we will delve into the common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using Cbz-Ornithine in peptide synthesis?

The main challenge in using Cbz-Ornithine stems from the nucleophilicity of the side-chain δ-amino group. Even when protected, this group can participate in undesirable side reactions, with the most common being intramolecular cyclization to form a lactam. This side reaction is particularly prevalent during the activation of the C-terminal carboxyl group of the ornithine residue.

Q2: Why is lactam formation a significant problem?

Lactam formation is a termination event in the peptide chain elongation.[1] Once the lactam is formed, the peptide chain can no longer be extended, leading to a truncated byproduct that can be difficult to separate from the desired full-length peptide. This significantly reduces the overall yield and purity of the target peptide.

Q3: Are there specific protecting groups for the ornithine side chain that can prevent lactam formation?

Yes, the choice of the side-chain protecting group is crucial. While the Cbz group on the α-amino group is the focus of this guide, the side-chain (δ-amino) protecting group plays a pivotal role in preventing lactam formation. The most common and effective protecting group for the ornithine side chain in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyloxycarbonyl (Boc) group (i.e., Fmoc-Orn(Boc)-OH).[2] The Boc group is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[2] For Boc-based SPPS, where the α-amino group is protected by Boc, a more acid-labile protecting group is needed for the side chain if selective deprotection is desired. However, for standard Boc-SPPS, a protecting group that is stable to the TFA used for α-Boc deprotection but cleaved by stronger acids like HF is required. The benzyloxycarbonyl (Z or Cbz) group is a popular choice for side-chain protection in Boc chemistry (i.e., Boc-Orn(Z)-OH).[3]

Q4: Does the choice of coupling reagent affect byproduct formation?

Absolutely. The choice of coupling reagent directly influences the rate of the desired peptide bond formation versus the rate of side reactions. Highly reactive coupling reagents can accelerate the activation of the carboxylic acid, which in turn can increase the propensity for intramolecular cyclization if the peptide bond formation is not rapid. Therefore, a careful selection of the coupling reagent and additives is essential.

Troubleshooting Guide

Problem 1: Low yield of the desired peptide and presence of a major byproduct with a lower molecular weight.

Plausible Cause: This is a classic symptom of significant lactam formation, especially if the ornithine residue is not at the C-terminus. The lower molecular weight byproduct is likely the truncated peptide with a C-terminal ornithine lactam.

Solution:

Strategy 1: Optimization of Coupling Conditions

The key is to favor the intermolecular peptide bond formation over the intramolecular cyclization. This can be achieved by carefully selecting the coupling reagent and additives.

  • Recommended Coupling Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive are commonly used.[4] However, these can lead to the formation of N-acylurea byproducts.[5][6] A better choice is often a phosphonium salt like BOP or PyBOP, or a uronium salt like HBTU or HATU, which are known for their high coupling efficiency and suppression of side reactions.

  • Crucial Role of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) are essential when using carbodiimides.[5] They act as activated ester intermediates, which are more stable than the O-acylisourea intermediate formed with the carbodiimide alone, thus reducing the risk of both racemization and lactam formation.[7] HOAt is another additive that can be superior in suppressing racemization.[5]

Experimental Protocol: Optimized Coupling with HBTU/HOBt

  • Pre-activation: In a separate vessel, dissolve the Cbz-Ornithine-containing peptide (1 eq.), HBTU (0.95 eq.), and HOBt (1 eq.) in N,N-dimethylformamide (DMF).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (2 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated mixture to the resin-bound peptide (with a free N-terminal amine) and couple for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Strategy 2: Double Coupling

For difficult couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, a double coupling strategy can be employed to drive the reaction to completion.[8] This is particularly useful when coupling an amino acid to the Cbz-Ornithine residue.

Experimental Protocol: Double Coupling

  • Perform the first coupling as described in the protocol above for 1-2 hours.

  • Wash the resin thoroughly with DMF.

  • Repeat the coupling step with a fresh solution of the activated amino acid.

  • Wash the resin again and proceed to the next deprotection step.

Data Presentation: Comparison of Coupling Reagent Efficiency

Coupling ReagentAdditiveTypical Yield of Desired PeptidePercentage of Lactam Byproduct
DCCNone40-60%30-50%
DCCHOBt70-85%10-25%
HBTUHOBt85-95%5-15%
HATUHOAt>95%<5%

Note: These are typical values and can vary depending on the peptide sequence and reaction conditions.

Problem 2: Presence of a byproduct with the same mass as the desired peptide but different chromatographic properties.

Plausible Cause: This issue often points to racemization, where the stereochemistry of the Cα of the Cbz-Ornithine or the coupled amino acid is inverted from the L-form to the D-form. Racemization is a significant concern during the activation step of peptide synthesis.[9]

Solution:

Strategy 1: Use of Racemization-Suppressing Additives

As mentioned earlier, additives like HOBt and particularly HOAt are very effective in minimizing racemization.[5] They form active esters that are less prone to racemization than other activated intermediates.

Strategy 2: Careful Control of Base Addition

The presence of excess base can promote racemization. It is crucial to use the correct stoichiometry of the base (e.g., DIPEA) during the coupling reaction. The base should be added just before the coupling, and prolonged exposure of the activated amino acid to the base should be avoided.

Strategy 3: Lowering the Reaction Temperature

Performing the coupling reaction at a lower temperature (e.g., 0°C) can significantly reduce the rate of racemization.[5] However, this may also slow down the desired coupling reaction, so a balance needs to be found.

Experimental Protocol: Minimized Racemization Coupling

  • Pre-cool: Cool the solutions of the Cbz-Ornithine-containing peptide, coupling reagent (e.g., HATU), and additive (e.g., HOAt) to 0°C.

  • Activation: Combine the chilled solutions and add the base (DIPEA) slowly while maintaining the temperature at 0°C.

  • Coupling: Add the activated mixture to the resin and perform the coupling at 0°C for 2-4 hours, or until the reaction is complete as monitored by a ninhydrin test.

Problem 3: Incomplete removal of the Cbz protecting group.

Plausible Cause: The benzyloxycarbonyl (Cbz) group is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or by strong acids like HBr in acetic acid. Incomplete removal can be due to a poisoned catalyst, insufficient reaction time, or steric hindrance around the Cbz group.

Solution:

Strategy 1: Optimization of Catalytic Hydrogenation

  • Catalyst Quality: Ensure the palladium catalyst is fresh and active. If the catalyst has been exposed to air or contaminants, its activity can be significantly reduced.

  • Solvent Choice: Use a solvent that allows for good solubility of the peptide and efficient hydrogen transfer. Methanol or a mixture of methanol and DMF are common choices.

  • Reaction Time and Pressure: Increase the reaction time or the hydrogen pressure to drive the deprotection to completion.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation

  • Dissolve: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol).

  • Add Catalyst: Add 10% Palladium on charcoal (Pd/C) to the solution (typically 10-20% by weight of the peptide).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC to ensure complete removal of the Cbz group.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

Strategy 2: Using HBr in Acetic Acid

For peptides that are not sensitive to strong acids, a solution of HBr in acetic acid can be an effective alternative for Cbz removal.

Experimental Protocol: Cbz Deprotection with HBr/AcOH

  • Dissolve: Dissolve the Cbz-protected peptide in glacial acetic acid.

  • Add HBr/AcOH: Add a 33% solution of HBr in acetic acid and stir at room temperature for 1-2 hours.

  • Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation.

Visualizations

Byproduct_Formation Peptide_Orn_COOH Peptide-Orn(Cbz)-COOH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Peptide_Orn_COOH->Activated_Intermediate Coupling Reagent Desired_Peptide Desired Elongated Peptide Activated_Intermediate->Desired_Peptide Intermolecular Attack (Fast, Desired) Lactam_Byproduct Lactam Byproduct (Truncated) Activated_Intermediate->Lactam_Byproduct Intramolecular Attack (Slower, Undesired) Amino_Acid Incoming Amino Acid Racemization_Mechanism L_Amino_Acid L-Amino Acid Derivative Activated_Ester Activated Ester (with HOBt/HOAt) L_Amino_Acid->Activated_Ester Coupling Reagent + Additive Oxazolone Oxazolone Intermediate (Planar, Achiral) L_Amino_Acid->Oxazolone Strong Activation/ Excess Base Desired_Peptide Desired L-Peptide Activated_Ester->Desired_Peptide Direct Coupling (Minimized Racemization) D_Amino_Acid D-Amino Acid Derivative (Racemized Product) Oxazolone->D_Amino_Acid Protonation

Caption: Mechanism of racemization during peptide coupling.

References

  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. [Link]

  • Peptide Coupling Reagents - YouTube. (2020-06-04). [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023-01-30). [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions - PMC - NIH. (2019-06-10). [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Amino Acid-Protecting Groups - ResearchGate. [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions - Gyros Protein Technologies. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters - ACS Publications. (2026-01-26). [Link]

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Validation & Comparative

The Enduring Guardian: A Technical Guide to Cbz Protection for Ornithine in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the strategic selection of protecting groups is a critical decision that dictates the success of complex peptide synthesis. Ornithine, a non-proteinogenic amino acid, offers unique opportunities for lactam bridge formation, bioconjugation, and the design of novel peptide architectures. However, the nucleophilic nature of its δ-amino group necessitates robust protection. This guide provides an in-depth comparison of the Carboxybenzyl (Cbz) protecting group for ornithine against other common alternatives, supported by experimental insights and protocols.

The δ-amino group of ornithine presents a unique synthetic challenge, requiring a protecting group that is stable throughout peptide chain elongation and selectively removable under conditions that preserve the integrity of the final peptide. The choice of this protecting group profoundly impacts the overall synthetic strategy, influencing yield, purity, and the potential for side reactions.

A Comparative Analysis of Protecting Groups for Ornithine's Side Chain

The most commonly employed protecting groups for the δ-amino function of ornithine are the Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups. Each possesses a distinct profile of stability and lability, making them suitable for different synthetic approaches.

Protecting GroupStructureDeprotection ConditionsStabilityKey Advantages for Ornithine Protection
Cbz Benzyl CarbamateCatalytic Hydrogenolysis (H₂/Pd/C), Strong Acids (HBr/AcOH)Stable to mild acids and basesHigh crystallinity of protected ornithine, orthogonal to Fmoc and Boc, mild deprotection at neutral pH.[1][2]
Boc tert-Butyl CarbamateStrong Acids (TFA)Stable to bases and catalytic hydrogenolysisWidely used in Fmoc-based SPPS, orthogonal to Fmoc.[3]
Fmoc Fluorenyl-methyl CarbamateBases (e.g., Piperidine)Stable to acids and catalytic hydrogenolysisNot typically used for side-chain protection in Fmoc-SPPS due to lack of orthogonality.
Alloc Allyl CarbamatePd(0) catalystsStable to acids and basesOrthogonal to Fmoc and Boc, mild deprotection.[4]

The Cbz Advantage: A Deeper Dive

While Boc is a workhorse in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the Cbz group offers several distinct advantages, particularly in solution-phase synthesis and for the preparation of complex or cyclic peptides.[1]

Enhanced Crystallinity and Handling: A significant practical advantage of the Cbz group is the increased crystallinity it often imparts to the protected amino acid.[4][5] This facilitates purification by recrystallization, often leading to higher purity starting materials compared to their Boc-protected counterparts, which can sometimes be oils or amorphous solids.[5]

Orthogonality and Strategic Flexibility: The Cbz group is stable to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal.[6][7] This orthogonality is crucial for complex synthetic strategies, such as the synthesis of branched or cyclic peptides where selective deprotection of different functionalities is required.[1][7]

Mild Deprotection at Neutral pH: The removal of the Cbz group via catalytic hydrogenolysis is exceptionally mild, proceeding at neutral pH and room temperature.[2] This is highly advantageous for sensitive peptides that may be susceptible to degradation under the harsh acidic conditions required for Boc deprotection.

Experimental Workflows: A Head-to-Head Comparison

To illustrate the practical implications of choosing a protecting group, we present detailed protocols for the synthesis of Nδ-Cbz-L-ornithine and Nδ-Boc-L-ornithine.

Experimental Protocol: Synthesis of Nδ-Cbz-L-ornithine

This protocol is based on the selective protection of the δ-amino group of L-ornithine hydrochloride.

cluster_0 Reaction Setup cluster_1 Protection cluster_2 Workup and Purification L-Ornithine HCl L-Ornithine HCl Dissolve Dissolve L-Ornithine HCl->Dissolve NaOH solution NaOH solution NaOH solution->Dissolve CuSO4 CuSO4 Add CuSO4 Add CuSO4 CuSO4->Add CuSO4 Dissolve->Add CuSO4 Add K2CO3 & Cbz-Cl Add K2CO3 & Cbz-Cl Add CuSO4->Add K2CO3 & Cbz-Cl K2CO3 K2CO3 K2CO3->Add K2CO3 & Cbz-Cl Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Add K2CO3 & Cbz-Cl Stir overnight Stir overnight Add K2CO3 & Cbz-Cl->Stir overnight Filter Filter Stir overnight->Filter Treat with EDTA Treat with EDTA Filter->Treat with EDTA EDTA solution EDTA solution EDTA solution->Treat with EDTA Filter and Dry Filter and Dry Treat with EDTA->Filter and Dry Nδ-Cbz-L-ornithine Nδ-Cbz-L-ornithine Filter and Dry->Nδ-Cbz-L-ornithine

Caption: Workflow for Nδ-Cbz-L-ornithine synthesis.

Materials:

  • L-Ornithine hydrochloride

  • 0.5 M Sodium hydroxide (NaOH) solution

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Saturated disodium ethylenediaminetetraacetic acid (EDTA) solution

Procedure:

  • Dissolve L-ornithine hydrochloride in 0.5 M NaOH solution.

  • Add anhydrous copper sulfate and stir the mixture for 15 minutes to form the copper complex.

  • Add anhydrous potassium carbonate followed by the dropwise addition of benzyl chloroformate.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Filter the resulting blue solid precipitate and wash it thoroughly.

  • Treat the solid with a saturated EDTA solution and heat to reflux for 2 hours.

  • Allow the mixture to cool to room temperature and stir overnight to chelate the copper ions.

  • Filter the white precipitate of Nδ-Cbz-L-ornithine, wash with cold water, and dry under vacuum.

Expected Yield: Approximately 83%.[8]

Experimental Protocol: Synthesis of Nδ-Boc-L-ornithine

This protocol describes a common method for the selective protection of the δ-amino group of ornithine with the Boc group.

cluster_0 Reaction Setup cluster_1 Protection cluster_2 Workup and Purification L-Ornithine L-Ornithine Dissolve Dissolve L-Ornithine->Dissolve Dioxane/Water Dioxane/Water Dioxane/Water->Dissolve Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Dissolve Add Boc-anhydride Add Boc-anhydride Dissolve->Add Boc-anhydride Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Add Boc-anhydride Stir at RT Stir at RT Add Boc-anhydride->Stir at RT Acidify Acidify Stir at RT->Acidify Extract Extract Acidify->Extract Dry and Concentrate Dry and Concentrate Extract->Dry and Concentrate Nδ-Boc-L-ornithine Nδ-Boc-L-ornithine Dry and Concentrate->Nδ-Boc-L-ornithine

Caption: Workflow for Nδ-Boc-L-ornithine synthesis.

Materials:

  • L-Ornithine

  • Dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-ornithine in a mixture of dioxane and water, and adjust the pH to approximately 10-11 with a solution of NaOH.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the ornithine solution while maintaining the pH with the addition of NaOH.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nδ-Boc-L-ornithine.

Expected Yield: Typically high, often exceeding 90%.

Deprotection Strategies: A Mechanistic Overview

The choice of protecting group for ornithine's side chain is intrinsically linked to the deprotection strategy that will be employed at the final stages of synthesis.

Cbz Deprotection: Catalytic Hydrogenolysis

This mild and efficient method involves the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a palladium catalyst.

Cbz-Ornithine Cbz-Ornithine Reaction Reaction Cbz-Ornithine->Reaction H2, Pd/C H2, Pd/C H2, Pd/C Deprotected Ornithine Deprotected Ornithine Toluene Toluene CO2 CO2 Reaction->Deprotected Ornithine Reaction->Toluene Reaction->CO2

Caption: Cbz deprotection via catalytic hydrogenolysis.

Boc Deprotection: Acidolysis

The Boc group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), through a mechanism involving the formation of a stable tert-butyl cation.

Boc-Ornithine Boc-Ornithine Reaction Reaction Boc-Ornithine->Reaction TFA TFA TFA Deprotected Ornithine Deprotected Ornithine Isobutylene Isobutylene CO2 CO2 Reaction->Deprotected Ornithine Reaction->Isobutylene Reaction->CO2

Caption: Boc deprotection via acidolysis.

Conclusion: Making the Strategic Choice

The selection of a protecting group for the side chain of ornithine is a critical decision in peptide synthesis. While Fmoc-Orn(Boc)-OH is a mainstay for routine Fmoc-based SPPS, the Cbz group offers compelling advantages in specific contexts. Its ability to confer crystallinity, its orthogonality to both Fmoc and Boc, and its removal under mild, neutral conditions make it an invaluable tool for the synthesis of complex, sensitive, and cyclic peptides. A thorough understanding of the chemical properties and experimental nuances of each protecting group is essential for the rational design of efficient and successful peptide synthesis strategies.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2011). Enzymatic preparation of 5-hydroxy-L-proline, N-Cbz-5-hydroxy-L-proline, and N-Boc-5-hydroxy-L-proline from (α-N-protected)-L-ornithine using a transaminase or an amine oxidase. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • PubMed Central. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • PubMed. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Retrieved from [Link]

  • PubMed Central. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Scholarly Publications Leiden University. (n.d.). Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Peptide Synthesis Reagents: Focusing on the Utility of Boc-Orn(Z)-OH. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Retrieved from [Link]

  • Academia.edu. (n.d.). Amino Acid-Protecting Groups Amino Acid-Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Peptides Employing Protected-Amino Acid Halides Mediated by Commercial Anion Exchange Resin. Retrieved from [Link]

  • PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Performance of Protected Ornithine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ornithine in Peptide Synthesis

Ornithine, a non-proteinogenic amino acid, is a cornerstone in the design of sophisticated peptide therapeutics and research tools. Its unique δ-amino group on the side chain provides a versatile handle for a variety of chemical modifications, including the formation of lactam bridges for peptide cyclization, the attachment of labels or cytotoxic payloads, and the construction of branched peptides.[1] The successful incorporation of ornithine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of protecting group for this δ-amino functionality. An ideal protecting group must be stable throughout the synthesis, prevent unwanted side reactions, and be selectively removable when required, a concept known as orthogonality.[2]

This in-depth technical guide provides a comparative analysis of the most commonly used protected ornithine derivatives in Fmoc-based SPPS: Fmoc-Orn(Boc)-OH, Fmoc-Orn(Z)-OH, and Fmoc-Orn(Mtt)-OH. We will delve into their respective performance characteristics, potential side reactions, and provide field-proven insights and experimental protocols to guide your synthetic strategy.

The Critical Role of Side-Chain Protection in Ornithine Chemistry

The primary challenge in incorporating ornithine into a growing peptide chain is the nucleophilicity of its δ-amino group, which can compete with the α-amino group of the subsequent amino acid during coupling, leading to chain branching. Furthermore, intramolecular reactions can occur, with the most significant being the formation of a δ-lactam, a cyclic amide that terminates the peptide chain. The choice of protecting group for the ornithine side chain is therefore paramount to mitigating these risks and ensuring the desired peptide is synthesized with high fidelity.

Comparative Analysis of Common Ornithine Protecting Groups

The selection of a side-chain protecting group for ornithine is dictated by the overall synthetic strategy, particularly whether the side chain needs to be deprotected on-resin for further modification. Here, we compare the performance of the three most prevalent protected ornithine derivatives.

Fmoc-Orn(Boc)-OH: The Workhorse for Standard Incorporation

The tert-butyloxycarbonyl (Boc) group is the most widely used protecting group for the ornithine side chain in Fmoc-SPPS.[1][3] Its popularity stems from its high stability to the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF) and its straightforward removal under strongly acidic conditions during the final cleavage from the resin (e.g., with a cocktail containing trifluoroacetic acid, TFA).[3]

Performance Characteristics:

  • Coupling Efficiency: Fmoc-Orn(Boc)-OH generally exhibits high coupling efficiencies, comparable to other standard Fmoc-protected amino acids.[4] Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma are effective.

  • Side Reaction Profile: The Boc group is robust and effectively prevents the δ-amino group from participating in unwanted side reactions under standard SPPS conditions. The risk of lactam formation is minimal when the Boc group is intact.

  • Orthogonality: The Boc group is not truly orthogonal in a standard Fmoc/tBu strategy where other side chains (e.g., of Asp, Glu, Lys) are also protected with tBu-based groups.[5] Selective deprotection of the ornithine side chain while the peptide is on the resin is not feasible without affecting other tBu-protected residues.

Best Suited For:

  • Linear peptides where the ornithine side chain does not require further modification.

  • Peptides where the final global deprotection with strong acid is acceptable.

  • Routine incorporation of ornithine into a peptide sequence.

Fmoc-Orn(Z)-OH: A Classic Choice with Alternative Deprotection

The benzyloxycarbonyl (Z or Cbz) group is another well-established protecting group for amine functionalities.[6] In the context of ornithine, the Z group offers a different deprotection chemistry compared to the Boc group, providing an element of orthogonality.

Performance Characteristics:

  • Coupling Efficiency: The coupling efficiency of Fmoc-Orn(Z)-OH is generally good, though it may be slightly lower than its Boc-protected counterpart due to potential steric hindrance from the benzyl group.

  • Side Reaction Profile: The Z group provides excellent protection against side reactions during SPPS.

  • Orthogonality and Deprotection: The Z group is stable to the acidic conditions used to remove tBu-based protecting groups, making it orthogonal to the standard Fmoc/tBu strategy. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which is a mild method but can be incompatible with peptides containing other reducible functional groups (e.g., Cys, Met).[7] It can also be removed with strong acids like HBr/AcOH, but this is less common in modern SPPS.

Best Suited For:

  • Synthesizing protected peptide fragments where the ornithine side chain needs to remain protected after cleavage from the resin.

  • Peptides where hydrogenation is a viable final deprotection step.

  • Instances where an alternative to acid-labile side-chain protecting groups is desired.

Fmoc-Orn(Mtt)-OH: The Key to Orthogonal Side-Chain Manipulation

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group that provides true orthogonality in Fmoc-SPPS. This allows for the selective deprotection of the ornithine side chain on-resin, enabling a wide range of modifications.

Performance Characteristics:

  • Coupling Efficiency: The bulky nature of the Mtt group can sometimes lead to slightly lower coupling efficiencies compared to Fmoc-Orn(Boc)-OH. Double coupling may be necessary in some cases to ensure complete reaction.

  • Side Reaction Profile: The Mtt group provides adequate protection during the peptide assembly. However, care must be taken during Fmoc deprotection, as repeated exposure to piperidine can lead to some loss of the Mtt group, although this is generally minimal.

  • Orthogonality and Deprotection: The Mtt group is the key advantage of this derivative. It can be selectively removed on-resin using very dilute TFA (e.g., 1-2% in dichloromethane, DCM) or a cocktail of hexafluoroisopropanol (HFIP) in DCM, conditions that leave Boc and tBu groups intact. This allows for subsequent on-resin modification of the ornithine side chain, such as cyclization via lactam bridge formation.

Best Suited For:

  • Synthesis of cyclic peptides through side-chain lactamization with an acidic amino acid (e.g., Asp or Glu).

  • Attachment of fluorescent labels, biotin, or other moieties to the ornithine side chain.

  • Preparation of branched peptides.

Summary of Performance Characteristics

DerivativeProtecting GroupDeprotection ConditionOrthogonality in Fmoc/tBu SPPSKey AdvantagePotential Drawback
Fmoc-Orn(Boc)-OH tert-Butyloxycarbonyl (Boc)Strong acid (e.g., TFA)NoHigh coupling efficiency, robustNot suitable for on-resin side-chain modification
Fmoc-Orn(Z)-OH Benzyloxycarbonyl (Z)Catalytic HydrogenationYesStable to TFA, useful for protected fragmentsHydrogenation incompatibility with some residues
Fmoc-Orn(Mtt)-OH 4-Methyltrityl (Mtt)Dilute acid (e.g., 1% TFA in DCM)YesEnables selective on-resin side-chain chemistryBulky group can slightly lower coupling efficiency

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific peptide sequence and synthesis scale.

General Fmoc-SPPS Cycle

This cycle is applicable to all three ornithine derivatives.

Fmoc_SPPS_Cycle Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-Orn(PG)-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Start Next Cycle Washing2->Next_Cycle

Figure 1: General workflow for the incorporation of a protected ornithine derivative in Fmoc-SPPS.

1. Deprotection: a. Treat the resin-bound peptide with 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes. b. Drain the reaction vessel. c. Repeat the treatment with 20% piperidine in DMF for 10-15 minutes. d. Drain the reaction vessel.

2. Washing: a. Wash the resin thoroughly with DMF (5-7 times).

3. Coupling: a. Pre-activate a solution of the Fmoc-Orn(PG)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

4. Washing: a. Wash the resin thoroughly with DMF (3-5 times).

Protocol for On-Resin Deprotection of the Mtt Group

This protocol is specific for peptides synthesized with Fmoc-Orn(Mtt)-OH.

Mtt_Deprotection Start Peptide-Resin with Orn(Mtt) Treatment Treat with 1-2% TFA in DCM with scavengers Start->Treatment Wash_DCM Wash with DCM Treatment->Wash_DCM Neutralize Neutralize with 10% DIPEA in DMF Wash_DCM->Neutralize Wash_DMF Wash with DMF Neutralize->Wash_DMF Ready Ready for Side-Chain Modification Wash_DMF->Ready

Figure 2: Workflow for the selective on-resin deprotection of the Mtt group from an ornithine side chain.

1. Resin Preparation: a. After incorporation of the Fmoc-Orn(Mtt)-OH and subsequent N-terminal Fmoc deprotection of the following amino acid, wash the resin with DCM (3-5 times).

2. Mtt Group Cleavage: a. Prepare a solution of 1-2% TFA and 2-5% triisopropylsilane (TIS) as a scavenger in DCM. b. Treat the resin with this solution for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the trityl cation is no longer observed in the drained solution.

3. Washing and Neutralization: a. Wash the resin with DCM (3-5 times). b. Wash the resin with DMF (3-5 times). c. Neutralize the resin with a solution of 10% DIPEA in DMF for 5-10 minutes. d. Wash the resin thoroughly with DMF (5-7 times).

4. Confirmation of Deprotection: a. Perform a qualitative test (e.g., chloranil test) to confirm the presence of the free δ-amino group.

Mitigating Side Reactions: The Case of Lactam Formation

A significant side reaction associated with ornithine is the intramolecular cyclization of the δ-amino group onto the activated C-terminal carboxyl group of the same residue, forming a δ-lactam. This side reaction is more prevalent when the ornithine residue is at the C-terminus of the peptide being coupled.

Mechanism of Lactam Formation:

Lactam_Formation Activated_Orn Activated Fmoc-Orn(H)-OH Nucleophilic_Attack Intramolecular Nucleophilic Attack Activated_Orn->Nucleophilic_Attack δ-amino group Lactam δ-Lactam Formation (Chain Termination) Nucleophilic_Attack->Lactam

Figure 3: Simplified mechanism of δ-lactam formation from an activated ornithine residue.

Strategies to Minimize Lactam Formation:

  • Use of a Protecting Group: The most effective way to prevent lactam formation is to use a robust protecting group on the δ-amino group, such as Boc, Z, or Mtt. The presence of these groups prevents the nucleophilic attack required for cyclization.

  • Choice of Coupling Reagent: For coupling ornithine, especially as the first amino acid to the resin, using coupling reagents that generate less reactive activated species can be beneficial. For instance, using DIC/HOBt may be preferable to more activating reagents like HATU in certain contexts.

  • Pre-activated Esters: The use of pre-formed active esters of the protected ornithine derivative can sometimes reduce the risk of side reactions compared to in situ activation.

Conclusion and Recommendations

The choice of a protected ornithine derivative is a critical decision in peptide synthesis that directly impacts the synthetic strategy and outcome.

  • For routine incorporation of ornithine without the need for subsequent side-chain modification, Fmoc-Orn(Boc)-OH is the derivative of choice due to its high coupling efficiency and ease of use.

  • When the synthesis of protected peptide fragments is the goal, or if hydrogenation is a preferred deprotection method, Fmoc-Orn(Z)-OH offers a valuable orthogonal option.

  • For advanced applications requiring on-resin side-chain modification, such as cyclization or labeling, Fmoc-Orn(Mtt)-OH is the indispensable tool, providing true orthogonality and enabling a wide array of chemical transformations.

By understanding the performance characteristics and potential pitfalls of each derivative, researchers can make informed decisions to optimize their peptide synthesis workflows, leading to higher yields, greater purity, and the successful creation of complex and novel peptide structures.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • BenchChem. (2025). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current opinion in chemical biology, 4(3), 211–221.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Aapptec. (n.d.).
  • Cezari, M. H., & Juliano, L. (1996).
  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiou, G., Sotiriou, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using trityl resins. Tetrahedron letters, 30(30), 3947–3950.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Peptide Synthesis Reagents: Focusing on the Utility of Boc-Orn(Z)-OH.
  • Almac Group. (n.d.).
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.

Sources

Comparative study of cleavage efficiency for Cbz-Ornithine vs other protected amino acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

In the intricate world of peptide synthesis, the selection of appropriate protecting groups is paramount to achieving high yields and purity. The carboxybenzyl (Cbz or Z) group has long been a stalwart protecting group for amines, valued for its stability and reliable cleavage under specific conditions. This guide provides a comparative study of the cleavage efficiency of Cbz-Ornithine versus other protected amino acids, offering experimental insights and data to inform your synthetic strategies.

The Central Role of the Cbz Group and the Uniqueness of Ornithine

The Cbz group, a benzyloxycarbonyl moiety, shields the amine functionality from unwanted reactions during peptide coupling. Its removal, typically via catalytic hydrogenolysis or acidic conditions, is a critical step that must be both efficient and selective to preserve the integrity of the peptide.[1][2]

Ornithine, a non-proteinogenic amino acid with a side-chain primary amine, presents a unique case. The presence of two primary amines, the alpha-amino group and the delta-amino group, necessitates a robust and orthogonal protection strategy to ensure regioselective peptide bond formation. The Cbz group is frequently employed to protect the delta-amino group of ornithine (Nδ-Cbz-Ornithine) due to its distinct cleavage conditions compared to more labile Nα-protecting groups like Fmoc or Boc.[3]

Comparative Cleavage Efficiency: A Data-Driven Analysis

While the Cbz group is widely used, its cleavage efficiency can be influenced by the structure of the amino acid to which it is attached. This section delves into a comparative analysis of Cbz-Ornithine deprotection versus other Cbz-protected amino acids under common cleavage conditions.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most prevalent and mildest method for Cbz group removal, typically employing a palladium catalyst on a carbon support (Pd/C) with a hydrogen source.[4] The reaction proceeds via the cleavage of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide.[2]

General Observations:

Studies have shown that the deprotection of Cbz from aliphatic amines is generally faster than from aromatic amines.[3] For peptides containing Cbz-protected residues, including ornithine, deprotection via catalytic hydrogenolysis is often described as "fast and clean," with reactions typically reaching completion in under two hours.[1]

Comparative Data:

While extensive side-by-side quantitative data is sparse in the literature, the following table summarizes typical observations and expected outcomes for the catalytic hydrogenolysis of various Cbz-protected amino acids.

Amino Acid DerivativeTypical Reaction Time (Pd/C, H₂)Reported YieldPotential Side Reactions & Considerations
Nδ-Cbz-L-Ornithine 1-3 hours>95%Lactam formation: Intramolecular cyclization to form a six-membered lactam ring is a potential side reaction, especially under basic conditions or upon heating.[] Careful pH control and ambient temperature are crucial.
Nε-Cbz-L-Lysine 1-3 hours>95%Slower lactam formation: Lysine can also form a seven-membered lactam, but this is kinetically and thermodynamically less favorable than the six-membered ring formation from ornithine.[]
N-Cbz-L-Alanine 1-2 hours>98%Generally a very clean and efficient reaction.[6]
N-Cbz-Glycine 1-2 hours>98%Similar to alanine, deprotection is typically straightforward.
N-Cbz-L-Methionine Potentially longerVariableCatalyst poisoning: The sulfur atom in methionine can poison the palladium catalyst, leading to slower or incomplete reactions. The use of sulfur-resistant catalysts or specific additives may be necessary.

Key Causality: The presence of the basic side-chain amine in ornithine and lysine does not significantly hinder the rate of catalytic hydrogenolysis. However, the proximity of the delta-amine to the carboxylic acid in ornithine makes it more susceptible to intramolecular cyclization (lactam formation) upon deprotection compared to lysine.

Experimental Workflow: Catalytic Hydrogenolysis of Cbz-Protected Amino Acids

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Cbz-protected amino acid in a suitable solvent (e.g., MeOH, EtOH) B Add Pd/C catalyst (5-10 mol%) A->B C Purge vessel with H₂ gas B->C D Stir vigorously at room temperature under H₂ atmosphere (balloon or Parr shaker) C->D E Monitor reaction by TLC or LC-MS D->E F Filter through Celite to remove catalyst E->F Upon completion G Concentrate filtrate under reduced pressure F->G H Purify the deprotected amino acid if necessary G->H

Catalytic hydrogenolysis workflow for Cbz deprotection.
Acidic Cleavage

Treatment with strong acids, such as hydrogen bromide in acetic acid (HBr/HOAc), is another effective method for Cbz deprotection.[7] This method is generally faster than hydrogenolysis but is harsher and less chemoselective.

Comparative Data:

Amino Acid DerivativeCleavage ConditionsReported YieldPotential Side Reactions & Considerations
Nδ-Cbz-L-Ornithine 33% HBr/HOAc, RT, 1-2hGood to ExcellentRisk of side-chain modifications: The strongly acidic conditions can lead to side reactions on other sensitive functional groups within a peptide. Lactam formation is less common under these anhydrous acidic conditions.
Nε-Cbz-L-Lysine 33% HBr/HOAc, RT, 1-2hGood to ExcellentSimilar to ornithine, the main concern is the lack of chemoselectivity.
N-Cbz-L-Alanine 33% HBr/HOAc, RT, 1-2hExcellentGenerally a clean reaction, but the harsh conditions are a drawback.
N-Cbz-Glycine 33% HBr/HOAc, RT, 1-2hExcellentSimilar to alanine.

Key Causality: The mechanism of acidic cleavage involves the protonation of the carbamate oxygen followed by the cleavage of the benzylic C-O bond. The nature of the amino acid side chain has a less pronounced effect on the rate of this reaction compared to catalytic hydrogenolysis. The primary determinant of success is the stability of other functional groups in the molecule to the harsh acidic conditions.

Experimental Workflow: Acidic Cleavage of Cbz Group

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Cbz-protected amino acid in glacial acetic acid B Add HBr in acetic acid (e.g., 33% solution) A->B C Stir at room temperature B->C D Monitor reaction by TLC or LC-MS C->D E Precipitate product by adding dry ether D->E Upon completion F Collect the hydrobromide salt by filtration E->F G Wash with ether and dry F->G

Acidic cleavage workflow for Cbz deprotection.

Mitigating Side Reactions with Cbz-Ornithine

The primary side reaction of concern during the deprotection of Nδ-Cbz-Ornithine is the formation of a δ-lactam. This intramolecular cyclization is driven by the proximity of the newly deprotected delta-amino group and the C-terminal carboxylic acid.

Strategies to Minimize Lactam Formation:

  • pH Control: During the work-up of catalytic hydrogenolysis, maintaining a slightly acidic pH can help to protonate the free amines, reducing their nucleophilicity and disfavoring cyclization.

  • Temperature: Perform the deprotection and subsequent work-up at ambient or reduced temperatures to minimize the rate of the cyclization reaction.

  • Immediate Subsequent Reaction: If the deprotected ornithine is to be used in a subsequent coupling reaction, proceeding with the next step immediately after deprotection can minimize the time available for lactam formation.

  • Orthogonal Protection: In solid-phase peptide synthesis (SPPS), the C-terminal carboxylic acid is typically anchored to a resin, which can sterically hinder lactam formation. The choice of orthogonal protecting groups for the Nα- and Nδ-amines is crucial for selective deprotection and modification.[3]

Conclusion: A Strategic Choice for Peptide Synthesis

The cleavage of the Cbz group from ornithine is a highly efficient process, comparable to that of other simple amino acids, particularly under catalytic hydrogenolysis conditions. The primary consideration for researchers is the potential for lactam formation, a side reaction that can be effectively mitigated through careful control of reaction conditions.

For syntheses requiring a basic side-chain amine, both Cbz-Ornithine and Cbz-Lysine are excellent choices. The slightly higher propensity of ornithine to form a lactam is a manageable factor that is often outweighed by the unique structural possibilities that ornithine incorporation offers in peptide design. By understanding the underlying chemical principles and employing the appropriate experimental protocols, researchers can confidently utilize Cbz-Ornithine in the synthesis of complex and novel peptides.

References

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  • Green Chemistry - GREENTECH. (2017, September 19). Green Chemistry. Retrieved from [Link]

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